PP1 inhibitor 1
Description
Significance of Protein Phosphorylation and Dephosphorylation in Eukaryotic Cellular Processes
Protein phosphorylation and dephosphorylation are critical post-translational modifications that control a vast array of cellular activities. nih.govresearchgate.net These processes regulate everything from cell cycle progression, protein synthesis, and signal transduction to metabolism, cell growth, and apoptosis. nih.govpnas.orgresearchgate.net The addition of a phosphate (B84403) group can activate or deactivate enzymes and receptors, create binding sites for other proteins, or trigger changes in a protein's subcellular localization. nih.gov This reversible modification allows cells to rapidly respond to internal and external cues, making it a cornerstone of cellular signaling networks. nih.gov
Overview of Protein Phosphatase 1 (PP1) as a Major Serine/Threonine Phosphatase
Protein Phosphatase 1 (PP1) is a major eukaryotic serine/threonine phosphatase, responsible for a significant portion of dephosphorylation events in the cell. pnas.orgpnas.orgnih.gov It plays a crucial role in a multitude of cellular functions, including glycogen (B147801) metabolism, muscle contraction, cell division, and neuronal signaling. pnas.orgpnas.orgwikipedia.org The catalytic subunit of PP1 (PP1c) is highly conserved across eukaryotes and possesses a broad substrate specificity in its free form. researchgate.netwikipedia.org This inherent promiscuity necessitates tight regulation to ensure that it acts on the correct substrates at the appropriate time and place. researchgate.net
Mechanisms of PP1 Regulation by Regulatory and Inhibitory Subunits
The activity, specificity, and localization of PP1 are intricately controlled by a large and diverse group of interacting proteins, broadly categorized as regulatory and inhibitory subunits. nih.govbiologists.com These interactions are key to harnessing the full potential of PP1 in cellular regulation.
Role of PP1 Holoenzymes in Substrate Specificity and Subcellular Localization
The promiscuous nature of the free PP1 catalytic subunit is overcome by its association with a vast number of regulatory subunits, forming specific PP1 holoenzymes. nih.govbiologists.comportlandpress.com It is estimated that there are over 200 putative regulatory proteins that interact with PP1. trinklelab.comnih.gov These regulatory subunits function by targeting the PP1c to specific subcellular compartments, thereby concentrating its activity near its intended substrates. researchgate.netbiologists.comtrinklelab.com Furthermore, these subunits can allosterically modulate the activity of PP1c, in some cases enhancing its activity towards certain substrates while inhibiting it towards others. biologists.comportlandpress.com Many of these regulatory proteins contain a conserved "RVxF" motif, which is a key docking site for PP1c. researchgate.netbiologists.comnih.gov This modular "LEGO-like" approach allows for the creation of a multitude of distinct PP1 holoenzymes, each with a specific function and location within the cell. biologists.comtrinklelab.com
Endogenous Protein Inhibitors of PP1
In addition to regulatory subunits that direct its activity, PP1 is also controlled by a class of endogenous protein inhibitors. nih.govbiologists.com These inhibitors play a crucial role in keeping the activity of any free, untargeted PP1c in check and provide another layer of regulation responsive to cellular signals. biologists.com Some of the most well-characterized heat-stable PP1 inhibitors include Inhibitor-1 (I-1), its homolog DARPP-32, and Inhibitor-2 (I-2). pnas.orgnovusbio.com Unlike I-2, which can inhibit PP1 without prior modification, I-1 and DARPP-32 require phosphorylation to become active inhibitors. pnas.orgpnas.org Other families of inhibitor proteins, such as the CPI-17 family, have also been identified and are known to selectively inhibit specific PP1 holoenzymes. nih.govnih.gov
Historical Context and Discovery of PP1 Inhibitor 1 (I-1)
Inhibitor-1 (I-1) was the first endogenous protein inhibitor of a protein phosphatase to be discovered. oup.com It was first identified in rabbit skeletal muscle in 1976 by Huang and Glinsmann. oup.com This discovery was a landmark in understanding the regulation of protein dephosphorylation, revealing a mechanism by which signaling pathways could control phosphatase activity. oup.com I-1 is a small, heat-stable protein that is widely expressed in various mammalian tissues. pnas.orgnovusbio.com Its inhibitory activity towards PP1 is potently activated by phosphorylation, a key feature that links it to signaling cascades. nih.gov
Detailed Insights into this compound
The following sections will delve into the specific molecular mechanisms and structural features that govern the function of this compound.
Structure
3D Structure
Properties
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] 3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKCOLUSSILBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Characterization and Classification of Pp1 Inhibitor 1 I 1/phi 1
Nomenclature and Aliases: I-1, PHI-1, IPP1, PPP1R14B, PPP1R14C
The protein of interest, encoded by the PPP1R14B gene, is most frequently designated as PHI-1 (Phosphatase Holoenzyme Inhibitor-1). wikipedia.orgnih.gov It is officially named Protein Phosphatase 1 Regulatory Inhibitor Subunit 14B. wikipedia.orggenecards.org Other aliases for this protein include PLCB3N (Phospholipase C-Beta-3 Neighboring Gene Protein) and PNG. wikipedia.orggenecards.orgmarrvel.org It is crucial to differentiate PHI-1 from the classical "Inhibitor-1" (I-1), which is encoded by the PPP1R1A gene. genecards.org Furthermore, PPP1R14C represents a different, though related, PP1 inhibitor. genecards.orgwikipedia.orgbioregistry.io The alias IPP1 is also associated with other distinct proteins, highlighting the importance of using precise identifiers. yeastgenome.organtibodies-online.comuniprot.org
Protein Sequence Features and Conservation
The human PPP1R14B gene encodes a protein of 119 amino acids. marrvel.org The murine homolog is larger, containing 203 amino acids. marrvel.org The protein belongs to the PP1 inhibitor family and shares a conserved PP1 holoenzyme inhibitory (PHIN) domain with other inhibitors like CPI-17. nih.govabcam.com The gene is conserved across various species, including chimpanzee, dog, cow, mouse, rat, zebrafish, and frog, indicating its fundamental biological importance. sinobiological.com
Expression Patterns and Tissue Distribution in Research Models
PPP1R14B mRNA is ubiquitously expressed in human tissues, though at generally low levels. marrvel.orgabcam.com In humans, higher expression has been noted in the ganglionic eminence, body of the pancreas, right coronary artery, and various muscle and skin tissues. wikipedia.org In mice, expression is observed in the ventricular zone, lip, esophagus, and throughout embryonic development. wikipedia.org In contrast, PPP1R14C shows biased expression in the thyroid and heart. sinobiological.com
Isoforms and Alternative Splicing Variants (e.g., I-1alpha, I-1beta) and their Functional Implications
Biochemical Mechanisms of Pp1 Inhibitor 1 Action
Phosphorylation-Dependent Activation of PP1 Inhibitor 1
Unphosphorylated I-1 is inactive and does not inhibit PP1. pnas.org Its transformation into a potent inhibitor is contingent upon phosphorylation at specific amino acid residues. pnas.orgnih.gov This post-translational modification serves as a molecular switch, converting I-1 from a dormant to an active state.
The phosphorylation state of I-1 is dynamically regulated by a variety of protein kinases, allowing for the integration of multiple signaling pathways. nih.gov The most well-characterized phosphorylation event is at Threonine-35 (Thr35), which is targeted by cAMP-dependent protein kinase (PKA). pnas.orgnih.govnih.govpnas.org Phosphorylation at this site converts I-1 into a highly potent and selective inhibitor of the PP1 catalytic subunit, with an IC50 value in the nanomolar range. pnas.orgnih.gov
In addition to PKA, other kinases have been identified that phosphorylate I-1 at different sites, influencing its activity and regulation. Neuronal cdc2-like protein kinase (NCLK) phosphorylates I-1 at Serine-67 (Ser67). pnas.org Notably, phosphorylation at Ser67 by NCLK also activates I-1, and this activation is independent of Thr35 phosphorylation. pnas.org This finding indicates that I-1 can be activated through at least two distinct phosphorylation events.
Other kinases implicated in the regulation of I-1 and its homolog DARPP-32 include:
Protein Kinase C (PKC): While initial suggestions pointed to PKC phosphorylating Ser67, further studies have shown that PKC phosphorylates I-1 at Serine-65 (Ser65) in vitro. nih.gov
Cyclin-dependent kinase 5 (Cdk5): Cdk5 is known to phosphorylate the I-1 homolog, DARPP-32, and has been shown to phosphorylate I-1 at Ser67. nih.govbiologists.com Interestingly, Cdk5-dependent phosphorylation of phospho-Ser65 I-1 can interfere with the detection of phospho-Ser65, suggesting steric interactions between the two nearby phosphate (B84403) groups. nih.gov
Glycogen (B147801) synthase kinase 3β (GSK3β): GSK3β is involved in the phosphorylation of Inhibitor-2 (I-2), another PP1 regulatory protein, at Threonine-72, leading to the activation of the PP1-I-2 complex. rupress.org While direct phosphorylation of I-1 by GSK3β is less characterized, the regulation of related PP1 inhibitors by this kinase highlights the complex network of kinase-phosphatase interactions.
MAPK (Mitogen-activated protein kinase): The MAPK pathway can indirectly influence PP1 activity. For instance, the p38 MAPK pathway is involved in the regulation of Apobec-1, and inhibitors of this pathway can indirectly affect related cellular processes. scbt.com
Rho-associated kinase (ROCK) and Integrin-linked kinase (ILK) are also known to be involved in signaling pathways that regulate phosphatases, although their direct action on I-1 is not as extensively documented. biologists.com
The diverse range of kinases that phosphorylate I-1 underscores its role as a central hub for signal integration, allowing for fine-tuned control of PP1 activity in response to various cellular cues.
The question of whether phosphorylation induces significant conformational changes in I-1 has been a subject of investigation. Studies utilizing multi-dimensional heteronuclear NMR spectroscopy to compare the structures of non-phosphorylated and Thr35-phosphorylated I-1 have indicated that PKA phosphorylation does not cause a major global conformational change in the free state of the inhibitor. nih.gov This suggests that the dramatic increase in inhibitory potency upon phosphorylation is not primarily due to a large-scale structural rearrangement of I-1 itself. nih.govjefferson.edu Instead, the regulation of the interaction between I-1 and PP1 appears to be more directly dependent on the presence of the phosphate group. nih.gov This is in contrast to other PP1 inhibitors like CPI-17, which undergo a significant conformational switch upon phosphorylation. jefferson.edu
While a global conformational change may be minor, phosphorylation can induce local conformational changes and alter the dynamics of the protein, which can be crucial for its interaction with PP1. frontiersin.orgresearchgate.netnih.gov For instance, the addition of a negatively charged phosphate group can alter the local electrostatic environment and create new interaction points.
Interactive Data Table: Kinases Regulating this compound and their Phosphorylation Sites
| Kinase | Phosphorylation Site on I-1/Homolog | Effect on I-1/PP1 Interaction | Reference |
| PKA | Thr35 | Potent inhibition of PP1 | pnas.orgnih.govnih.gov |
| NCLK | Ser67 | Inhibition of PP1, independent of Thr35 phosphorylation | pnas.org |
| PKC | Ser65 | Phosphorylates I-1 in vitro | nih.gov |
| Cdk5 | Ser67 | Phosphorylates I-1 and its homolog DARPP-32 | nih.govbiologists.com |
| GSK3β | T72 (on I-2) | Activates PP1-I-2 complex | rupress.org |
Direct Interaction with the PP1 Catalytic Subunit
The inhibitory action of phosphorylated I-1 is mediated through its direct binding to the catalytic subunit of PP1 (PP1c). pnas.orgnih.gov This interaction is highly specific and leads to the suppression of PP1's phosphatase activity.
Studies have shown that I-1 binds to PP1 in a 1:1 stoichiometry. rupress.orgfrontiersin.org The binding affinity of phosphorylated I-1 for PP1 is significantly high. For instance, PKA-phosphorylated I-1 inhibits PP1 with an IC50 value of approximately 7.5 nM, while NCLK-phosphorylated I-1 has an IC50 of about 9.5 nM. pnas.org In contrast, unphosphorylated I-1 shows negligible binding. researchgate.net This high-affinity interaction is thought to be generated by the binding of I-1 to two distinct sites on PP1c. embopress.org One of these sites involves the conserved (R/K)(V/I)XF motif present in many PP1-binding proteins. embopress.org
The primary mechanism by which phosphorylated I-1 inhibits PP1 is through steric hindrance and direct blockade of the active site. pnas.org It is proposed that the phosphorylated threonine or serine residue of I-1 occupies the catalytic cleft of PP1 in a manner similar to a substrate. pnas.org This effectively prevents authentic substrates from accessing the active site, thereby inhibiting dephosphorylation. pnas.orgbiorxiv.org The region around the phosphorylated residue, along with other domains of I-1, likely makes additional contacts with PP1, further stabilizing the inhibitory complex. pnas.org This model is supported by findings that the inhibitory domain of I-1 lies within its N-terminal region. pnas.org The design of selective inhibitors for other phosphatases has also successfully utilized the principle of steric hindrance. researchgate.net
While direct active site blockade is a major inhibitory mechanism, there is also evidence for allosteric regulation of PP1 activity by its inhibitors. capes.gov.br The binding of an inhibitor to a site remote from the catalytic center can induce conformational changes in PP1 that alter its activity. biologists.com In the case of I-1, it possesses a docking motif (RKIQF) that binds to a hydrophobic channel on PP1, a site distinct from the active site. pnas.orgpnas.org It is plausible that this interaction, in concert with the binding of the phosphorylated region to the active site, allosterically modulates the conformation of PP1 to ensure potent inhibition. The interplay between different regulatory subunits and inhibitors can lead to selective inhibition of specific PP1 holoenzymes, demonstrating a sophisticated layer of allosteric control. capes.gov.br
Specificity and Selectivity of this compound in PP1 Holoenzyme Regulation
The regulatory landscape of Protein Phosphatase 1 (PP1) is complex, relying on the formation of diverse holoenzymes where the PP1 catalytic subunit (PP1c) associates with one of over 200 distinct regulatory and targeting subunits. nih.govpnas.orgnih.gov These interactions confer substrate specificity and subcellular localization to the phosphatase. nih.gov Within this framework, endogenous inhibitor proteins like this compound (I-1) provide an additional layer of acute control, often linking upstream kinase signaling pathways to phosphatase activity. researchgate.net The specificity of I-1 is not merely for the free PP1 catalytic subunit but is intricately tied to the context of the holoenzyme, demonstrating selectivity for certain PP1 isoforms and modulating the interaction of PP1c with its vast array of regulatory partners.
Differential Effects on PP1 Isoforms (e.g., PP1α, PP1γ)
Mammalian cells express three main PP1 isoforms—PP1α, PP1β/δ, and PP1γ—which are encoded by separate genes and share over 89% sequence identity, with the main differences residing in their N- and C-termini. nih.govnih.govbiologists.com These isoforms exhibit distinct subcellular localizations, which in turn dictates their physiological functions. biologists.comgvsu.edunih.gov For instance, in cardiac myocytes, PP1α and PP1γ are predominantly found in the cytoplasm, while PP1β is mainly nuclear. gvsu.edunih.gov Similarly, in the brain, PP1α and PP1γ are enriched at dendritic spines, whereas PP1β is more prevalent in dendrites. jneurosci.org
This differential localization and function imply that the regulation by inhibitors like I-1 can have isoform-specific consequences. Research indicates that the various isoforms can have opposing roles in cellular processes. For example, in the hippocampus, PP1α/γ knockout promotes long-term potentiation (LTP), whereas PP1β knockout attenuates it, suggesting these isoforms have contrary functions in synaptic plasticity. biorxiv.org
Evidence points to I-1 exerting differential functional effects that are dependent on the specific PP1 isoform involved in a particular process.
Regulation of CaMKIIδ Splicing: Studies have shown that the γ-isoform of PP1, but not the α or β isoforms, functionally enhances the alternative splicing of CaMKIIδ. physiology.org This isoform-specific effect was shown to be impaired by the application of this compound, indicating that I-1 can selectively modulate the function of a PP1γ-mediated process. physiology.org
Cardiac Function: Overexpression of I-1 in the heart has been shown to improve cardiac function in the context of heart failure, a condition where PP1 activity is generally increased. gvsu.edunih.gov Given that PP1α overexpression leads to reduced cardiac function while PP1β deletion also results in heart failure, the therapeutic effect of I-1 highlights its ability to regulate a complex balance of isoform-specific activities. gvsu.edunih.gov For example, PP1α, but not PP1γ, was found to regulate the phosphorylation of phospholamban in cardiomyocytes. gvsu.edu
Synaptic Transmission: While some studies have focused on Inhibitor-2's role in promoting PP1γ's function in synaptic transmission, it is established that different PP1 holoenzymes are active at the synapse. biorxiv.orgfrontiersin.org The specific targeting of I-1 to neuronal processes suggests its effects are likely mediated through the isoforms most prevalent in those compartments, such as PP1α and PP1γ at the synapse. jneurosci.org
These findings collectively suggest that the regulatory action of I-1 is not uniform across all PP1 isoforms. Instead, its impact is context-dependent, determined by the specific isoform present in a given subcellular location or holoenzyme complex and its unique physiological role.
Table 1: Functional Differentiation of PP1 Isoforms and I-1 Interaction This table is interactive. You can sort and filter the data by clicking on the headers.
| PP1 Isoform | Primary Location (Examples) | Known Function / Substrate Regulation | Reported Interaction/Modulation by I-1 | Reference |
|---|---|---|---|---|
| PP1α | Cytoplasm (Cardiomyocytes), Dendritic Spines (Neurons) | Regulates phospholamban phosphorylation; involved in synaptic plasticity. | Overexpression of I-1 improves cardiac function, counteracting detrimental effects associated with PP1α. | gvsu.edunih.govjneurosci.orgbiorxiv.org |
| PP1γ | Cytoplasm (Cardiomyocytes), Nucleolus, Dendritic Spines (Neurons) | Promotes alternative splicing of CaMKIIδ; involved in synaptic plasticity. | Inhibits PP1γ-mediated splicing of CaMKIIδ. | biologists.combiorxiv.orgphysiology.org |
| PP1β | Nucleus (Cardiomyocytes), Dendrites (Neurons) | Regulates HDAC7 phosphorylation; essential for cardiac maintenance; opposes PP1α/γ in LTP. | Human de novo mutations in PP1β cause intellectual disability, a condition where PP1 regulation is critical. | gvsu.edunih.govjneurosci.orgbiorxiv.org |
Impact on PP1 Regulatory Subunit Interactions
PP1 function is dictated by its association with a single regulatory (R) subunit to form a dimeric holoenzyme. biologists.com These regulatory subunits are crucial for targeting PP1 to specific substrates and subcellular locations. A key feature of many regulatory proteins, including the glycogen-targeting subunit GM, the nuclear inhibitor NIPP1, and neuronal proteins like spinophilin, is the presence of a canonical PP1c-binding sequence known as the RVXF motif. nih.govnih.govembopress.org
This compound and its close homolog DARPP-32 also interact with PP1c via a similar docking motif (KIQF in I-1). embopress.org This shared binding mechanism implies a competitive relationship between I-1 and other regulatory subunits for access to the catalytic subunit.
Competitive Binding: The RVXF motif on regulatory subunits binds to a hydrophobic channel on PP1c, remote from the active site. nih.gov Because I-1 utilizes this same channel, its binding can sterically hinder the association of other regulatory subunits, effectively disrupting the formation or stability of specific PP1 holoenzymes. nih.govembopress.org For example, peptides containing this motif can disrupt the interaction between PP1c and the GL subunit. embopress.org
Pseudosubstrate Inhibition: The inhibitory action of I-1 is dependent on its phosphorylation by Protein Kinase A (PKA) at Threonine 35. jneurosci.org The resulting phospho-threonine residue allows I-1 to act as a potent pseudosubstrate, binding directly to the active site of PP1c and blocking it from accessing true substrates. jneurosci.org This mechanism means that even if a regulatory subunit is bound, the catalytic activity of the holoenzyme is shut down by phosphorylated I-1.
Initially, it was thought that I-1 and other "first generation" inhibitors were significantly less potent against pre-formed PP1 holoenzymes (like glycogen-bound PP1) and that the holoenzymes might need to dissociate before inhibition could occur. nih.gov However, the current understanding supports a model where phosphorylated I-1 can directly target and inhibit PP1c, whether free or in a complex, primarily through competition for binding sites and direct occlusion of the active site. jneurosci.orgnih.govjefferson.edu The specific recognition of a subset of PP1 holoenzymes by I-1 may explain the selective regulation of certain substrates over others in cellular signaling events. jefferson.edu
Distinction from Non-Specific Inhibitors (e.g., Okadaic Acid, Calyculin A)
The specificity of this compound stands in stark contrast to that of several well-known, naturally occurring toxins that act as potent but non-specific phosphatase inhibitors. Okadaic Acid and Calyculin A are powerful research tools precisely because they broadly inhibit serine/threonine phosphatases, but this lack of specificity distinguishes their mechanism fundamentally from the targeted, physiological regulation provided by I-1.
This compound:
Nature: An endogenous regulatory protein. biologists.com
Specificity: Highly specific for the catalytic subunit of PP1. nih.gov
Mechanism: Requires phosphorylation by PKA to become an active inhibitor. jneurosci.org The phosphorylated form acts as a pseudosubstrate, binding to the active site. jneurosci.org Its action is a key part of physiological signaling cascades.
Target: Primarily inhibits PP1. nih.gov
Okadaic Acid:
Nature: A polyketide toxin derived from marine sponges. ontosight.airesearchgate.net
Specificity: A potent inhibitor of both PP1 and Protein Phosphatase 2A (PP2A), as well as PP4 and PP5. mdpi.com It exhibits some selectivity, inhibiting PP2A at much lower concentrations (IC50 ≈ 0.2-1 nM) than PP1 (IC50 ≈ 3-20 nM). biologists.commdpi.comtocris.com
Mechanism: Binds directly to the catalytic cleft of the phosphatases, blocking substrate access. biologists.comportlandpress.com Its action is not dependent on post-translational modification and is generally considered a toxic, non-physiological event.
Target: Primarily PP2A at low nanomolar concentrations, but also inhibits PP1 at slightly higher concentrations. mdpi.comtocris.com
Calyculin A:
Nature: A toxin isolated from a marine sponge. researchgate.net
Specificity: A potent inhibitor of both PP1 and PP2A with similar high affinity. tocris.comhellobio.com
Mechanism: Binds to the catalytic subunit, occupying grooves near the active site. portlandpress.comresearchgate.net Like okadaic acid, its inhibition is direct and not part of a physiological regulatory loop.
Target: Inhibits both PP1 (IC50 ≈ 0.3-2.0 nM) and PP2A (IC50 ≈ 0.25-3 nM) with nearly equal, potent efficacy. researchgate.nettocris.comnih.gov Its potent inhibition of PP1 makes it a useful tool for studying processes where PP1 is the dominant phosphatase. nih.govnih.gov
The fundamental difference lies in biological role and specificity. I-1 is a specific, regulated component of cellular machinery, while Okadaic Acid and Calyculin A are external toxins that act as broad-spectrum inhibitors, making them useful for laboratory studies but distinct from endogenous regulators.
Table 2: Comparison of PP1 Inhibitors This table is interactive. You can sort and filter the data by clicking on the headers.
| Inhibitor | Type | Primary Target(s) | IC₅₀ for PP1 | IC₅₀ for PP2A | Mechanism of Action | Reference |
|---|---|---|---|---|---|---|
| This compound | Endogenous Protein | PP1 | Potent (when phosphorylated) | Not an inhibitor | Phosphorylation-dependent pseudosubstrate inhibition. | jneurosci.org |
| Okadaic Acid | Exogenous Toxin | PP2A, PP1, PP4, PP5 | ~3-20 nM | ~0.2-1 nM | Direct binding to catalytic subunit. | biologists.commdpi.comtocris.com |
| Calyculin A | Exogenous Toxin | PP1, PP2A | ~0.3-2.0 nM | ~0.5-3 nM | Direct binding to catalytic subunit. | researchgate.nettocris.comnih.gov |
Role of Pp1 Inhibitor 1 in Cellular and Physiological Regulation
Modulation of Key Cellular Signaling Pathways
The regulatory function of PP1 inhibitor 1 is central to maintaining the balance of protein phosphorylation, a fundamental mechanism for controlling cellular activities. nih.govscbt.com By inhibiting PP1, I-1 effectively prolongs the phosphorylated state of numerous proteins, thereby amplifying the signals initiated by various protein kinases. nih.gov
Regulation of Protein Phosphorylation Landscape
The phosphorylation of I-1 occurs at specific sites, with threonine-35 (Thr35) being a key regulatory residue. pnas.org Phosphorylation at this site by cAMP-dependent protein kinase (PKA) converts I-1 into a powerful PP1 inhibitor. pnas.orgpnas.org Research has also identified other phosphorylation sites, such as serine-67 (Ser67), which can be phosphorylated by other kinases and also contributes to PP1 inhibition. pnas.org The interplay of phosphorylation and dephosphorylation of I-1 itself provides a sophisticated mechanism for fine-tuning the global phosphorylation landscape in response to diverse cellular signals. pnas.orgnih.gov
| Phosphorylation Site | Kinase | Effect on I-1 Activity |
|---|---|---|
| Threonine-35 (Thr35) | cAMP-dependent protein kinase (PKA) | Potent inhibition of PP1 |
| Serine-67 (Ser67) | NCLK | Inhibition of PP1 |
Cross-Talk with Kinase Signaling Cascades
This compound serves as a crucial nexus for the cross-talk between various kinase signaling cascades. researchgate.net By inhibiting PP1, I-1 can prolong the phosphorylation of substrates that are targets of multiple kinases, thereby integrating signals from different pathways. nih.gov For instance, the activation of I-1 by PKA-mediated phosphorylation allows cAMP signaling to influence the phosphorylation state of proteins that are not direct substrates of PKA. uniprot.org
This regulatory protein is a key component in the interplay between cAMP and calcium signaling pathways. nih.gov While PKA activates I-1, it can be inactivated by the calcium-dependent phosphatase calcineurin (PP2B), which dephosphorylates Thr35. nih.govuniprot.org This dynamic regulation allows for a sophisticated integration of signals from pathways that elevate cAMP and those that increase intracellular calcium. nih.gov Furthermore, other kinases, such as protein kinase C (PKC), can phosphorylate I-1 at different sites, which can modulate its inhibitory activity and further integrate signals from phospholipid-dependent pathways. researchgate.netahajournals.org This positions I-1 as a central node where information from distinct signaling cascades converges to control the activity of PP1 and, consequently, a wide range of cellular functions. researchgate.net
Specific Biological Processes Regulated by this compound
The regulatory influence of this compound extends to specific and vital physiological processes, particularly in excitable tissues like the heart and brain, as well as in the fundamental process of glycogen (B147801) metabolism. pnas.orgnih.govwikipedia.org
Myocardial Contractility and Calcium Cycling in Cardiac Research Models
In the heart, this compound is a key regulator of myocardial contractility and the intricate process of calcium cycling. nih.govnih.gov The force of cardiac muscle contraction is heavily dependent on the phosphorylation state of several proteins that handle calcium, most notably phospholamban (PLN). nih.gov PLN, in its dephosphorylated state, inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), a pump responsible for re-uptake of calcium into the sarcoplasmic reticulum, which is essential for muscle relaxation. nih.gov
During beta-adrenergic stimulation, PKA is activated and phosphorylates I-1 at Thr35. nih.gov This activated I-1 then inhibits PP1, preventing the dephosphorylation of PLN. nih.govplos.org The resulting sustained phosphorylation of PLN relieves its inhibition of SERCA2a, leading to enhanced calcium re-uptake, increased sarcoplasmic reticulum calcium load, and consequently, a more forceful contraction and faster relaxation. ahajournals.orgplos.org This mechanism is crucial for the heart's response to stress and exercise. nih.gov Studies in research models have shown that increasing the activity of I-1 can enhance cardiac function, highlighting its critical role in cardiac physiology. ahajournals.org
| Condition | I-1 State | Effect on PP1 | Effect on PLN Phosphorylation | Resulting Cardiac Function |
|---|---|---|---|---|
| Basal State | Dephosphorylated | Active | Low | Normal contractility |
| Beta-adrenergic Stimulation | Phosphorylated (active) | Inhibited | High | Enhanced contractility and relaxation |
Neuronal Plasticity and Synaptic Transmission in Research Models
In the nervous system, this compound is implicated in the complex processes of neuronal plasticity and synaptic transmission, which are the cellular underpinnings of learning and memory. pnas.orgnih.govnih.gov The strength of synaptic connections can be modified by processes known as long-term potentiation (LTP) and long-term depression (LTD), which involve changes in protein phosphorylation. uzh.ch
PP1 is known to act as a constraint on LTP and is required for LTD. uzh.ch By inhibiting PP1, I-1 can influence the threshold for inducing these forms of plasticity. uzh.ch For example, the activation of I-1 through PKA signaling can lower the threshold for LTP induction by preventing the dephosphorylation of key synaptic proteins, such as glutamate (B1630785) receptors. uzh.ch Research using transgenic mice that express an active form of a PP1 inhibitor has shown that partial inhibition of PP1 shifts the balance of synaptic plasticity towards potentiation. uzh.ch This suggests that I-1 plays a crucial role in modulating the strength of synaptic connections in response to neuronal activity, thereby contributing to the molecular mechanisms of learning and memory. nih.gov
Glycogen Metabolism
This compound is also a key player in the hormonal control of glycogen metabolism. pnas.orguniprot.orgwikipedia.org Glycogen, the main storage form of glucose in animals, is synthesized by glycogen synthase and broken down by glycogen phosphorylase. The activities of both enzymes are regulated by their phosphorylation state, and PP1 is the primary phosphatase that dephosphorylates and thereby activates glycogen synthase and inactivates glycogen phosphorylase. plos.org
Hormones that elevate intracellular cAMP levels, such as adrenaline, activate PKA. uniprot.org PKA then phosphorylates and activates I-1, leading to the inhibition of PP1. pnas.orguniprot.org This inhibition prevents the activation of glycogen synthase and the inactivation of glycogen phosphorylase, thus promoting the breakdown of glycogen to release glucose. wikipedia.org This mechanism is essential for providing a rapid supply of glucose during times of stress or exercise. wikipedia.org Therefore, I-1 acts as a critical switch that allows hormonal signals to control the balance between glycogen synthesis and degradation. uniprot.org
Cell Cycle Progression and Mitotic Regulation (e.g., through NIPP1/PPP1R8)
Protein Phosphatase 1 (PP1) is a critical orchestrator of the cell cycle, with its activity tightly controlled by various regulatory subunits, including the nuclear inhibitor of PP1 (NIPP1), also known as PPP1R8. biologists.com NIPP1 is a potent and highly specific inhibitor of PP1. biologists.com The interaction between PP1 and NIPP1 is crucial for the precise timing and execution of mitotic events.
Disruption of the PP1/NIPP1 balance has profound consequences for cell division. Studies using the overexpression of NIPP1 in HeLa cells have demonstrated that a global inhibition of nuclear PP1 activity culminates in a prometaphase arrest. biologists.comnih.gov This arrest is characterized by severe defects in spindle formation and chromosome congression. biologists.comnih.gov Furthermore, the spindle assembly checkpoint (SAC) is activated, but its subsequent silencing is impaired. biologists.comnih.gov Ultimately, this prolonged mitotic arrest leads to one of two fates for the cell: apoptosis or the formation of binucleated cells, a hallmark of mitotic catastrophe. biologists.comnih.gov
The mitotic-arrest phenotype induced by NIPP1 overexpression is a direct result of PP1 inhibition. This has been confirmed by rescue experiments where the overexpression of PP1 or the inhibition of Aurora B kinase, which has an antagonistic relationship with PP1, could reverse the NIPP1-induced effects. biologists.com The mechanism involves NIPP1 sequestering PP1 away from its other mitotic binding partners, thereby disrupting the dephosphorylation of key mitotic substrates. biologists.comresearchgate.net These findings underscore that the selective inhibition of PP1 can be a strategy to trigger cancer cell death through mitotic catastrophe. biologists.comnih.gov
NIPP1 itself is a modular protein, containing an N-terminal forkhead-associated (FHA) domain that recruits specific phosphorylated substrates and a C-terminal region that binds and inhibits the PP1 catalytic subunit. researchgate.net This structure allows NIPP1 to act as a scaffold, bringing PP1 into proximity with certain substrates while inhibiting its general activity towards others. biologists.comresearchgate.net The regulation of PP1 by NIPP1 is therefore a key node in the complex network that ensures the fidelity of cell cycle progression and mitosis. biologists.complos.org
| Feature | Observation with NIPP1 Overexpression | Implication | Reference |
| Cell Cycle Stage | Prometaphase arrest | Inhibition of PP1 blocks progression through mitosis. | biologists.comnih.gov |
| Mitotic Spindle | Severe defects in formation | PP1 activity is essential for proper spindle assembly. | biologists.comnih.gov |
| Chromosomes | Defective congression at the metaphase plate | PP1 is required for correct chromosome alignment. | biologists.comnih.gov |
| Spindle Assembly Checkpoint | Activated, but silencing is hampered | PP1 plays a role in satisfying and turning off the SAC. | biologists.comnih.gov |
| Cell Fate | Apoptosis or formation of binucleated cells | Mitotic catastrophe resulting from unresolved mitotic errors. | biologists.comnih.gov |
Protein Synthesis and Eukaryotic Initiation Factor-2α (eIF2α) Phosphorylation
The regulation of protein synthesis is a cornerstone of cellular stress responses, and the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a central control point. embopress.orgpnas.orgasm.org Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis, which allows the cell to conserve resources and initiate a transcriptional program to resolve the stress. embopress.orgpnas.org The dephosphorylation of eIF2α, which allows protein synthesis to resume, is primarily mediated by Protein Phosphatase 1 (PP1). embopress.orgpnas.org
PP1 does not act alone; its specificity towards eIF2α is conferred by regulatory subunits, most notably GADD34 (Growth Arrest and DNA Damage-inducible 34) and CReP (Constitutive Repressor of eIF2α Phosphorylation). embopress.orgpnas.org GADD34 expression is induced by stress as part of a negative feedback loop, recruiting PP1 to dephosphorylate eIF2α and restore translation. pnas.org Therefore, inhibitors of the PP1:GADD34 complex can prolong the phosphorylated state of eIF2α, enhancing the stress response. embopress.org
Research has shown that direct inhibition of PP1 leads to an increase in eIF2α phosphorylation. For instance, the small molecule PP1-12, an inhibitor of PP1, has been shown to protect cardiomyocytes from endoplasmic reticulum (ER) stress-induced apoptosis by significantly increasing the levels of phosphorylated eIF2α. spandidos-publications.com This protective effect is associated with the downregulation of the pro-apoptotic transcription factor CHOP, a downstream target of the eIF2α signaling pathway. spandidos-publications.com Similarly, studies in cardiac cells and mouse embryonic fibroblasts have identified a pathway where the reactive oxygen species-generating enzyme Nox4 can inhibit PP1 at the ER through oxidation, leading to enhanced eIF2α phosphorylation and increased cell survival during protein misfolding stress. embopress.org This effect was specific to eIF2α, as other PP1 targets were unaffected. embopress.org
The critical role of PP1 in this process is further highlighted by the fact that many viruses have evolved mechanisms to target the PP1:eIF2α axis to maintain protein synthesis for their own replication. asm.org For example, the human cytomegalovirus (HCMV) protein pTRS1 interacts with PP1 to suppress the antiviral kinase PKR and prevent eIF2α phosphorylation. asm.org
| Condition / Agent | Effect on PP1 Activity | Effect on p-eIF2α Levels | Cellular Outcome | Reference |
| PP1-12 (Inhibitor) | Inhibited | Increased | Protection against ER stress-induced apoptosis in cardiomyocytes. | spandidos-publications.com |
| Nox4 Overexpression | Inhibited (via oxidation) | Increased | Enhanced cell survival during protein misfolding stress. | embopress.org |
| GADD34 | Targets PP1 to eIF2α | Decreased (dephosphorylation) | Negative feedback to restore protein synthesis post-stress. | embopress.orgpnas.org |
| HCMV (pTRS1 protein) | Recruited/Manipulated | Decreased | Suppression of antiviral response, promotion of viral replication. | asm.org |
Cytoskeletal Dynamics and Cell Motility
Protein Phosphatase 1 (PP1) and its inhibitors are key regulators of the dynamic rearrangements of the actin cytoskeleton that are essential for cell motility. elifesciences.orgkarger.com The ability of cells to migrate, either individually or collectively, depends on a tightly controlled cycle of actin polymerization, adhesion formation, and actomyosin (B1167339) contraction, many components of which are regulated by phosphorylation. elifesciences.orgkarger.com
Inhibition of PP1 has been shown to have profound effects on cell migration. In a model of collective cell migration in Drosophila, inhibition of Pp1 caused the migrating border cell cluster to lose cohesion. elifesciences.org The cells rounded up, dissociated from the group, and moved as single cells with altered motility. elifesciences.org This was linked to changes in the cortical cytoskeleton and a failure to restrict actomyosin contractility to the periphery of the cluster. elifesciences.org Specifically, the myosin phosphatase complex, which includes a PP1 catalytic subunit, was shown to be crucial for coordinating cell shape and adhesion within the collective. elifesciences.org
Studies in human cancer cells have also implicated the PP1/NIPP1 complex in steering cell migration. plos.org Genetic disruption of PP1 or its regulatory subunit NIPP1 was found to decrease the directional migration of cervical cancer (HeLa) and prostate cancer (PC-3-M) cells in response to electrical fields. plos.org Interestingly, modulating the activity of the PP1/NIPP1 holoenzyme could even switch the direction of migration, demonstrating its role as a molecular compass that can interpret guidance cues. plos.org This directional control was linked to the regulation of the small GTPase Cdc42, a master regulator of cell polarity and cytoskeletal organization. plos.org
Furthermore, specific PP1 regulatory subunits link the phosphatase to the actin cytoskeleton. Phactr-1 (phosphatase and actin regulator 1) binds to actin monomers and is involved in regulating actin stress fibers, cell motility, and the activity of the PP1α catalytic subunit (PPP1CA). uniprot.org In endothelial cells, the PP1cβ isoform has been identified as a regulator of cell migration critical for angiogenesis. Knockdown of PP1cβ led to significant impairment of endothelial cell migration, accompanied by profound cytoskeletal reorganization and loss of focal adhesions. karger.com
| System/Model | PP1 Inhibitor/Manipulation | Effect on Cytoskeleton | Effect on Cell Motility | Reference |
| Drosophila Border Cells | Pp1 inhibition (NiPp1 overexpression) | Cell rounding, delocalization of F-actin and Myo-II | Loss of collective cohesion, switch to single-cell migration | elifesciences.org |
| Human Cancer Cells (HeLa, PC-3-M) | PP1/NIPP1 disruption | Altered Cdc42 signaling | Decreased and altered directional migration | plos.org |
| Human Endothelial Cells (HUVEC) | PP1cβ knockdown | Cytoskeletal reorganization, loss of focal adhesions | Significantly reduced migration | karger.com |
Proteostasis of Signaling Molecules (e.g., Raf-1)
Protein homeostasis, or proteostasis, involves the regulation of a protein's synthesis, folding, trafficking, and degradation. PP1 and its inhibitors play a selective role in maintaining the stability of key signaling proteins. A prominent example is the regulation of the Raf-1 kinase, a central component of the mitogen-activated protein kinase (MAPK) signaling cascade. mdpi.comnih.govnih.gov
The endogenous PP1 inhibitor, PHI-1 (Phosphatase Holoenzyme Inhibitor-1), has been identified as a pivotal modulator of Raf-1 proteostasis. nih.govnih.gov The PHI-1-PP1 signaling axis selectively governs the stability of the Raf-1 protein. researchgate.net In non-cancerous HEK293 cells, which have relatively low levels of PHI-1, knocking down the inhibitor led to a significant increase in Raf-1 protein levels. mdpi.comresearchgate.net This stabilization of Raf-1 was not due to changes in its mRNA levels but rather to an increase in its protein stability. nih.gov The consequence of elevated Raf-1 was a dramatic increase in the phosphorylation of its downstream targets, ERK1/2, leading to increased cell proliferation and reduced apoptosis. mdpi.comresearchgate.net
Conversely, inhibiting PP1 activity, which functionally mimics the effect of PHI-1, resulted in a decrease in Raf-1 protein levels. nih.govresearchgate.net This indicates that PP1 activity normally promotes the dephosphorylation of Raf-1 at specific, yet-to-be-fully-identified sites, which in turn stabilizes the protein. researchgate.net When PP1 is inhibited (e.g., by PHI-1 or a pharmacological agent like tautomycin), Raf-1 remains in a phosphorylated state that is targeted for degradation. mdpi.comresearchgate.net
This regulatory mechanism is highly specific to Raf-1. The stability of other related kinases, such as B-Raf, is not affected by the PHI-1-PP1 pathway. mdpi.comnih.gov This specificity highlights PHI-1 as a selective regulator of Raf-1 proteostasis and the subsequent downstream signaling that controls cell fate decisions like proliferation and survival. mdpi.comnih.gov
| Experimental Condition | Effect on PHI-1/PP1 Axis | Raf-1 Protein Level | Downstream Effect (p-ERK1/2) | Reference |
| PHI-1 Knockdown in HEK293 cells | Increased PP1 activity towards Raf-1 | Increased | Increased | mdpi.comresearchgate.netresearchgate.net |
| Ectopic PHI-1 Expression | Inhibited PP1 activity towards Raf-1 | Decreased | Not specified | nih.gov |
| Tautomycin (PP1 inhibitor) Treatment | Inhibited PP1 activity | Decreased | Not specified | mdpi.comresearchgate.net |
Regulation of Specific Cellular Kinases and their Substrates (e.g., CREB, GSK3β)
Protein Phosphatase 1 acts as a crucial hub in signaling networks by directly counteracting the activity of numerous protein kinases. Through its regulatory subunits, PP1 can dephosphorylate and thereby modulate the activity of key kinases and their substrates, including Glycogen Synthase Kinase 3β (GSK3β) and the transcription factor CREB (cAMP response element-binding protein). biorxiv.orgresearchgate.netbiorxiv.org
GSK3β is a constitutively active kinase that is inhibited by phosphorylation at the Serine 9 residue. biorxiv.orgnih.gov PP1 is a major phosphatase responsible for dephosphorylating this inhibitory site, thereby activating GSK3β. researchgate.net This dynamic balance is critical for the numerous cellular processes regulated by GSK3β. The regulation of PP1 activity towards GSK3β can be complex. For instance, the PP1 inhibitor I-2 can, under certain conditions, promote its own phosphorylation by GSK3β, which in turn activates the PP1-I-2 complex, creating a feed-forward loop that activates GSK3β. nih.govfrontiersin.org
Conversely, specific PP1 inhibitors can sustain the inactive, phosphorylated state of GSK3β. The inhibitor PPP1R14C has been shown to interact with PP1 and maintain GSK3β in its phosphorylated (inactive) state in triple-negative breast cancer cells. biorxiv.org Overexpression of PPP1R14C led to a significant increase in GSK3β phosphorylation at Ser9. biorxiv.org This demonstrates that by targeting specific PP1 holoenzymes, it is possible to selectively modulate the activity of downstream kinases like GSK3β.
The regulation of the transcription factor CREB, which is activated by phosphorylation at Serine 133, also involves PP1. Studies investigating the role of the nuclear inhibitor NIPP1 have revealed a dysregulation of CREB phosphorylation. biorxiv.org This suggests that the PP1/NIPP1 complex is involved in controlling the phosphorylation status and, consequently, the transcriptional activity of CREB.
| Regulator | Target Holoenzyme | Effect on Kinase/Substrate | Functional Consequence | Reference |
| PP1 | General | Dephosphorylates GSK3β at Ser9 | Activation of GSK3β | researchgate.netnih.gov |
| PPP1R14C | PPP1R14C-PP1 complex | Inhibits dephosphorylation of GSK3β at Ser9 | Sustained inactivation of GSK3β | biorxiv.org |
| I-2 | I-2-PP1γ complex | Promotes PP1γ activity | Can lead to GSK3β activation | nih.govfrontiersin.org |
| NIPP1 | NIPP1-PP1 complex | Regulates phosphorylation of CREB | Control of CREB-mediated transcription | biorxiv.org |
DNA Damage Response (DDR) Signaling in Cell-Specific Contexts
Protein Phosphatase 1 is a primary regulatory phosphatase of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity. nih.govcell-stress.com PP1 exerts its control by dephosphorylating key components of the DDR pathway, thereby modulating checkpoint activation, signal duration, and the eventual recovery from cell cycle arrest after DNA repair is complete. cell-stress.comcell-stress.com
PP1 targets a wide array of DDR proteins. Its substrates include the master transducer kinases ATM and ATR, as well as downstream effectors like γH2AX (phosphorylated H2A.X), KAP1, and p53. nih.gov By dephosphorylating these proteins, PP1 can attenuate the DDR signal and facilitate the return to the normal cell cycle. cell-stress.comcell-stress.com For example, PP1 is responsible for dephosphorylating the checkpoint effector Chk1 to allow cell cycle re-entry after repair in fission yeast. cell-stress.com In human cells, PP1-mediated dephosphorylation of p53 at Ser15 and Ser37 helps to turn off the p53-dependent damage signal. cell-stress.com Furthermore, PP1 interacts with and dephosphorylates BRCA1, a function essential for its role in homologous recombination repair. cell-stress.comfrontiersin.org
The role of PP1 in the DDR can be cell-context specific. A study examining the effects of nitric oxide (NO) in pancreatic β-cells provides a compelling example. In these cells, NO inhibits the DDR, protecting the cells from DNA damage-induced apoptosis. nih.govnih.gov Although PP1 is a major regulator of the DDR and a specific inhibitor of PP1 (IPP1) is selectively expressed in β-cells, the study found that the inhibitory action of NO on the DDR was independent of both PP1 and IPP1. nih.govnih.gov This suggests that in this specific cellular context, alternative, PP1-independent mechanisms are responsible for modulating the DDR in response to NO. nih.gov This finding highlights the complexity and context-dependency of DDR regulation, where the canonical roles of phosphatases like PP1 may be superseded by other signaling pathways.
| DDR Component | Role of PP1 | Regulatory Subunit Example | Reference |
| ATM/ATR | Opposes activity, controls checkpoint threshold | Repo-Man | cell-stress.comcell-stress.com |
| p53 | Dephosphorylates at Ser15, Ser37 to attenuate signal | GADD34, PNUTS | cell-stress.com |
| BRCA1 | Dephosphorylates to promote recombinational repair | - | cell-stress.comfrontiersin.org |
| Chk1 | Dephosphorylates to promote recovery from G2/M arrest | Dis2 (fission yeast) | cell-stress.com |
| KAP1, γH2AX | Dephosphorylates to reset the chromatin state | - | nih.gov |
Investigation of Pp1 Inhibitor 1 in Disease Models and Pathophysiological Research
Research in Cardiac Pathophysiology Models (e.g., Hypertrophy, Heart Failure)
The dysregulation of PP1 activity is a significant factor in the development of heart failure. nih.govoup.com Studies have consistently shown that PP1 activity is elevated in both human failing hearts and in experimental models of heart failure. nih.govphysiology.orgoup.com This increased phosphatase activity contributes to the blunted response to β-adrenergic stimulation, a hallmark of heart failure, by dephosphorylating key calcium-handling proteins like phospholamban (PLN). nih.govahajournals.org
The investigation of PP1 inhibitor 1 in this context has revealed its potential as a therapeutic target. Adenoviral-mediated overexpression of I-1 in cardiac muscle cells has been shown to increase contractility by decreasing PP1 activity and subsequently increasing the phosphorylation of PLN. nih.gov In rodent models of heart failure, gene transfer of a constitutively active form of I-1 improved both systolic and diastolic function and was protective against the development of cardiac hypertrophy and heart failure induced by pressure overload. ahajournals.orgahajournals.org This protective effect was associated with enhanced sarcoplasmic reticulum Ca2+-cycling and an attenuation of pathological remodeling. ahajournals.org
Conversely, mice with a cardiac-specific overexpression of I-1 exhibited contractile dysfunction and cardiac hypertrophy, suggesting that the precise regulation of I-1 levels is crucial. nih.govoup.com Furthermore, mice lacking I-1 (I-1-KO) displayed depressed basal cardiac function and a blunted response to β-adrenergic stimulation. nih.gov These findings underscore the delicate balance required in the PP1/I-1 signaling pathway for maintaining normal cardiac function.
Interestingly, another endogenous inhibitor, Inhibitor-2 (I-2), has also been studied in cardiac models. Overexpression of I-2 was found to prevent the detrimental effects of PP1 overexpression, including hypertrophy, contractile dysfunction, and mortality, further highlighting the therapeutic potential of inhibiting PP1 in the context of heart disease. physiology.orgnih.gov
| Model System | Intervention | Key Findings | Reference |
|---|---|---|---|
| Rat Cardiomyocytes, Engineered Heart Tissue | Adenoviral overexpression of I-1 | Increased contractility, decreased PP1 activity, increased pSer16-PLN phosphorylation. | nih.gov |
| Canine Model of Heart Failure | Observation | Increased SR-coupled PP1 activity. | nih.gov |
| Transgenic Mice | Cardiac-specific overexpression of I-1 (200-fold) | Contractile dysfunction and cardiac hypertrophy. | nih.govoup.com |
| I-1 Knock-out (KO) Mice | Gene ablation | Depressed basal cardiac function, blunted β-adrenergic response, enhanced PP1 activity. | nih.gov |
| Transgenic Mice with Active I-1 | Chronic pressure overload (Aortic constriction) | Protected against hypertrophy and heart failure; maintained contractility. | ahajournals.orgahajournals.org |
| Rat Model of Heart Failure | Adenoviral gene delivery of active I-1 | Restored cardiac function and partially reversed remodeling. | ahajournals.org |
| Transgenic Mice | Overexpression of Inhibitor-2 in PP1-overexpressing mice | Normalized PP1 activity, contractility, and heart weight; prevented fibrosis and mortality. | physiology.orgnih.gov |
Studies in Neurodegenerative Disease Models (e.g., Memory Suppression)
In the realm of neuroscience, PP1 has been identified as a key player in synaptic plasticity and memory formation, often referred to as a "molecule of forgetfulness." jneurosci.org Inhibition of PP1 has been shown to improve memory and enhance long-term potentiation (LTP), a cellular correlate of learning and memory. jneurosci.orgepfl.ch
Research focusing on PP1 inhibitors has provided further insights. Studies using transgenic mice that express a nuclear inhibitor of PP1 (NIPP1*) specifically in forebrain neurons demonstrated improved memory performance and enhanced LTP. epfl.ch This suggests that the nuclear pool of PP1 is involved in transcriptional programs that act as negative regulators of memory. epfl.ch
Interestingly, the role of another inhibitor, I-2, in memory has been found to be counterintuitive. While initially identified as a PP1 inhibitor in vitro, in vivo studies suggest it acts as a memory suppressor. jneurosci.orgnih.gov Both I-2 heterozygous mice and rats with lentiviral knockdown of I-2 in the hippocampus showed facilitated memory formation. nih.gov This effect is thought to be mediated by the positive regulation of PP1 function by I-2, leading to the negative regulation of CREB phosphorylation, a key step in memory consolidation. nih.govjneurosci.org
The complexity of PP1 regulation is further highlighted by its involvement in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease. In ALS models, pathological induction of PP1 activity leads to the dephosphorylation of Dynamin-related protein 1 (Drp1), causing mitochondrial fragmentation and neuronal cell death. researchgate.netnih.gov Suppression of this PP1-Drp1 pathway has been shown to prevent these ALS-related symptoms. researchgate.netnih.gov In the context of Huntington's disease, pharmacological or genetic inhibition of PP1 prevented the aggregation of the mutant huntingtin protein, although it increased neurotoxicity in fly models, indicating a complex role. oup.com
| Model System | Intervention | Key Findings | Reference |
|---|---|---|---|
| Transgenic Mice | Expression of nuclear inhibitor of PP1 (NIPP1*) in forebrain neurons | Improved spatial memory and enhanced long-term potentiation (LTP). | epfl.ch |
| I-2 Heterozygous Mice | Genetic modification | Facilitated memory for contextual fear conditioning and novel object recognition. | nih.gov |
| Rat Dorsal Hippocampus | Lentiviral knockdown of I-2 | Facilitated memory for tasks dependent on the hippocampus. | nih.gov |
| ALS Models (neuronal cultures, iPSC-derived motor neurons, zebrafish) | Suppression of PP1-Drp1 cascade | Prevented mitochondrial fragmentation, axonal degeneration, and cell death. | researchgate.netnih.gov |
| Human Cells and Drosophila Models of Huntington's Disease | Pharmacological or genetic inhibition of PP1 | Prevented huntingtin exon 1 aggregation but increased neurotoxicity in flies. | oup.com |
Role in Cancer Cell Biology and Proliferation (In Vitro and Animal Models)
The involvement of PP1 and its inhibitors in cancer is multifaceted, with roles in regulating oncogenic pathways, apoptosis, and chemosensitivity. nih.govresearchgate.netscbt.commdpi.comnih.govresearchgate.netmdpi.com
This compound, also known as PPP1R1A, has been implicated in the development and progression of several cancers. researchgate.net In Ewing sarcoma, PPP1R1A is upregulated and essential for oncogenic transformation and tumor formation, regulating cell migration and metastasis. researchgate.netmdpi.com Another PP1 inhibitor, PHI-1 (encoded by PPP1R14B), has emerged as a pan-cancer biomarker. mdpi.comnih.gov Upregulation of PHI-1 promotes oncogenic pathways by stabilizing tumor-promoting proteins. mdpi.comnih.gov For instance, in cervical cancer, PHI-1 activates the Akt pathway to promote cell survival. mdpi.com In hepatocellular carcinoma, PHI-1 stabilizes p90RSK, amplifying oncogenic signaling. mdpi.comnih.gov
Interestingly, the effect of PHI-1 can be context-dependent. While its knockdown in some cancer cells reduces proliferation, in HEK293 cells, which have lower PHI-1 expression, knockdown led to increased proliferation and reduced apoptosis, associated with an increase in Raf-1 expression and ERK1/2 phosphorylation. mdpi.comnih.gov
PP1 and its inhibitors play a critical role in regulating apoptosis. researchgate.netmdpi.com The expression of a selective PP1 inhibitor, a mutated form of NIPP1, has been shown to cause mitotic catastrophe and cell death in dividing cancer cells. biologists.com In cardiac models, overexpression of an active form of I-1 was found to attenuate apoptosis induced by chronic β-adrenergic stimulation by modulating the phosphorylation of the pro-apoptotic protein Bad. nih.gov
In cervical and endometrial cancer cell lines, knockdown of PHI-1 increased apoptosis, likely through a decrease in Akt phosphorylation. nih.gov This suggests that upregulation of PHI-1 in these cancers promotes cell survival by inhibiting apoptosis. nih.gov
The modulation of PP1 activity can also influence the sensitivity of cancer cells to chemotherapeutic agents. researchgate.net Overexpression of PPP1R14C, another PP1 inhibitor, has been shown to decrease the chemosensitivity of leukemia cells. biorxiv.org In hepatocellular carcinoma (HCC) cells resistant to HDAC inhibitors, the natural compound fisetin (B1672732) was found to enhance chemosensitivity by inhibiting PP1 expression, which in turn led to increased phosphorylation of eIF2α, a key regulator of protein synthesis. mdpi.comnih.gov This suggests that targeting PP1 could be a strategy to overcome chemoresistance in certain cancers. mdpi.com
| Cancer Type/Model | PP1 Inhibitor Studied | Key Findings | Reference |
|---|---|---|---|
| Ewing Sarcoma | PPP1R1A (I-1) | Upregulated and essential for oncogenic transformation, migration, and metastasis. | researchgate.netmdpi.com |
| Cervical Cancer | PHI-1 (PPP1R14B) | Activates the Akt pathway to promote cell survival. | mdpi.com |
| Hepatocellular Carcinoma | PHI-1 (PPP1R14B) | Stabilizes p90RSK, amplifying oncogenic signaling. | mdpi.comnih.gov |
| HEK293 Cells | PHI-1 (PPP1R14B) | Knockdown increased Raf-1 expression, ERK1/2 phosphorylation, and proliferation. | mdpi.comnih.gov |
| Cancer Cell Lines | NIPP1 (mutated) | Induced mitotic catastrophe and cell death. | biologists.com |
| Leukemia Cells | PPP1R14C | Overexpression decreased chemosensitivity. | biorxiv.org |
| HDAC Inhibitor-Resistant Hepatocellular Carcinoma Cells | Fisetin (as a PP1 inhibitor) | Enhanced chemosensitivity by inhibiting PP1 and increasing p-eIF2α. | mdpi.comnih.gov |
Research in Metabolic Disorders (e.g., Diabetes Models)
The role of this compound extends to metabolic regulation, particularly in the context of diabetes. ahajournals.orgnih.gov PP1 is a key enzyme in glycogen (B147801) metabolism, and its activity is regulated by insulin (B600854). uniprot.orguniprot.orgresearchgate.net
In pancreatic β-cells, PP1 plays a role in insulin secretion. oup.com The hormone leptin, which is involved in regulating energy balance, has been shown to inhibit insulin secretion through a PP1-dependent pathway. oup.com Inhibition of PP1, either by leptin or by specific inhibitors, leads to reduced insulin secretion from both rat insulinoma (INS-1) cells and human pancreatic islets. oup.com This suggests that impaired PP1 inhibition by leptin could contribute to the hyperinsulinemia seen in the development of type 2 diabetes. oup.com
Furthermore, this compound (PPP1R1A) has been proposed as a potential biomarker for β-cell destruction. nih.gov Studies have shown that PPP1R1A is highly abundant and relatively selective to β-cells. nih.gov Following chemical injury to rat and human islets in vitro, PPP1R1A is released into the extracellular space in proportion to the extent of β-cell death. nih.gov In a rat model of streptozotocin-induced diabetes, a marked surge in plasma PPP1R1A levels was observed, corresponding to the destruction of β-cells. nih.gov A similar discharge of PPP1R1A was also detected in the blood of patients immediately after islet transplantation, a procedure where a significant number of β-cells are lost. nih.gov These findings suggest that monitoring PPP1R1A levels could provide a real-time measure of β-cell injury in both research and clinical settings. nih.gov
| Model System | Intervention/Observation | Key Findings | Reference |
|---|---|---|---|
| INS-1 Pancreatic β-Cells and Human Pancreatic Islets | Leptin treatment or PP1 inhibition | Inhibited insulin secretion, suggesting a role for PP1 in the adipoinsular axis. | oup.com |
| Rat and Human Islets In Vitro | Chemical injury (Streptozotocin or H2O2) | Discharge of PPP1R1A into the culture medium, proportional to β-cell death. | nih.gov |
| Streptozotocin-injected Rats | Induction of diabetes | Progressive depletion of PPP1R1A from β-cells and a surge in plasma levels. | nih.gov |
| Diabetic Patients after Islet Transplantation | Post-transplant observation | Massive discharge of PPP1R1A into the blood. | nih.gov |
Contribution to Dysregulated Phosphorylation Signaling in Disease Etiology
Protein Phosphatase 1 Inhibitor-1 (I-1), also known as PPP1R1A, is a critical regulator of Protein Phosphatase 1 (PP1), a major serine/threonine phosphatase that governs a vast number of cellular processes. pnas.org The primary function of I-1 is to inhibit PP1, but only when I-1 itself is phosphorylated, typically by Protein Kinase A (PKA) at the Threonine 35 (Thr35) residue. pnas.orgoup.com This regulatory mechanism allows I-1 to act as an integrator of signaling pathways. nih.gov Perturbations in the expression or phosphorylation status of I-1 lead to dysregulated PP1 activity, which is a key factor in the etiology of several diseases, including cardiovascular conditions, cancer, and renal disorders. oup.comnih.govunionbio.comresearchgate.net
In a healthy state, the balance between protein kinase and phosphatase activity maintains cellular homeostasis. However, in pathological conditions, this balance is often disrupted. The dysregulation of the I-1/PP1 axis is a significant contributor to this disruption, altering the phosphorylation state of numerous downstream proteins and driving disease progression.
Detailed Research Findings
Research across various disease models has elucidated the specific mechanisms by which I-1 contributes to pathophysiology through altered phosphorylation signaling.
Heart Failure: In the context of cardiovascular disease, particularly heart failure, PP1 activity is often elevated, which is considered a maladaptive change. oup.com This enhanced phosphatase activity is, in part, attributed to the dysregulation of I-1. nih.gov Studies on failing human hearts have revealed that both the total protein amount and the mRNA levels of I-1 are significantly reduced, by approximately 60%. oup.com Furthermore, the active, phosphorylated form of I-1 is diminished by as much as 80%. oup.com This hypo-phosphorylation is a consequence of desensitized β-adrenoceptor signaling, a hallmark of heart failure, which leads to decreased PKA activation. oup.com The resulting increase in PP1 activity leads to the dephosphorylation of key calcium-handling proteins in the sarcoplasmic reticulum, such as phospholamban (PLN). nih.gov Dephosphorylated PLN inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), impairing calcium reuptake and contributing to the depressed cardiac contractility and remodeling characteristic of heart failure. nih.gov
Renal Function and Blood Pressure: In the kidney, I-1 plays a crucial role in regulating ion transport and blood pressure. I-1 is highly expressed in the distal convoluted tubule (DCT), a key segment for renal salt handling. unionbio.com Research using knockout mouse models (I-1-/-) has demonstrated that the absence of I-1 leads to a roughly 50% decrease in the phosphorylation of the thiazide-sensitive NaCl cotransporter (NCC). unionbio.com This reduction in NCC phosphorylation, a key activation step, occurs without changes in the total amount of NCC protein. unionbio.com The consequence of this specific phosphorylation defect is reduced salt reabsorption, leading to arterial hypotension. unionbio.com This finding identifies I-1 as a critical upstream regulator of NCC phosphorylation and a determinant of blood pressure. unionbio.com
Cancer: The role of I-1 in oncogenesis has been highlighted in Ewing sarcoma. In this cancer, I-1 (as PPP1R1A) is upregulated and is essential for tumor formation. researchgate.net The mechanism involves the PKA-mediated phosphorylation of I-1, which enhances its inhibitory effect on PP1. researchgate.net The subsequent inhibition of PP1 leads to an increased phosphorylation level of various substrates that are part of oncogenic signaling pathways. This hyperphosphorylation state promotes cell migration and metastasis, key features of cancer progression. researchgate.net Therefore, in this context, the I-1/PP1 signaling axis acts as a driver of tumorigenesis.
Neurological Disorders: While PP1 is known to dephosphorylate the tau protein, and hyperphosphorylated tau is a hallmark of Alzheimer's disease, the specific role of I-1 in this process is an area of ongoing investigation. jneurosci.org PP1 contributes to the dephosphorylation of tau, and dysregulation of its activity could theoretically impact tau pathology. jneurosci.org Given that other PP1 inhibitors are implicated in neurological processes, understanding how I-1 expression and activity are regulated in the brain is a subject of research interest.
The following table summarizes the findings on how dysregulated I-1 and subsequent phosphorylation changes contribute to various diseases.
| Disease Model | I-1 (PPP1R1A) Status | Key Downstream Protein | Phosphorylation Change in Downstream Protein | Pathophysiological Consequence | Reference |
|---|---|---|---|---|---|
| Heart Failure | Expression and phosphorylation at Thr35 are decreased | Phospholamban (PLN) | Decreased | Impaired calcium cycling and reduced cardiac contractility | oup.comnih.gov |
| Arterial Hypotension | I-1 gene knockout (deficiency) | NaCl Cotransporter (NCC) | Decreased | Reduced renal salt reabsorption leading to low blood pressure | unionbio.com |
| Ewing Sarcoma | Upregulated and activated by PKA phosphorylation | Multiple oncogenic pathway substrates | Increased | Promotes tumor cell migration and metastasis | researchgate.net |
Methodological Approaches and Research Tools Employing Pp1 Inhibitor 1
Recombinant Protein Expression and Purification Strategies
The production of pure and active PP1 and its inhibitor, I-1, is fundamental for in vitro studies. Researchers commonly employ recombinant protein expression systems for this purpose.
Expression Systems:
Escherichia coli : Recombinant PP1 and its inhibitors, including DARPP-32 and inhibitor-2 (a protein similar to I-1), have been successfully expressed in E. coli. nih.gov This system allows for high-yield production of the proteins.
Baculovirus-infected Sf9 insect cells : To obtain a recombinant PP1 preparation with properties more akin to the native enzyme, the baculovirus expression system in Sf9 insect cells is utilized. nih.gov This system is often preferred as it can produce proteins with post-translational modifications that are similar to those in mammalian cells. nih.gov
Purification Techniques: A common strategy for purifying recombinant PP1 involves the use of affinity tags. For instance, a pET-28a derived vector can be used to encode an N-terminal Thio6His6 expression/purification tag. nih.gov This tag allows for initial purification of the protein using immobilized metal affinity chromatography (IMAC). Following initial purification, the tag can be removed by cleavage with an enzyme like Tobacco Etch Virus (TEV) protease to yield the native protein. nih.gov
Expression conditions are often optimized to enhance the yield of soluble and active protein. For example, expressing PP1 at a low temperature, such as 10°C, has been shown to increase the amount of soluble protein obtained. nih.gov
Mutagenesis Studies for Functional Domain Mapping
Site-directed mutagenesis is a powerful tool used to identify and characterize the functional domains and critical amino acid residues of both PP1 and I-1 that are involved in their interaction and regulatory functions.
Studies have shown that the inhibitory region of I-1 is located within its amino-terminal residues. pnas.org Specifically, a proteolytic fragment containing residues 9–54 of I-1 was found to inhibit PP1. pnas.org Within this region, two distinct PP1-interacting domains have been identified through studies using synthetic peptides. pnas.org The first domain comprises residues 8-12 with the sequence RKIQF, a motif found in many proteins that bind to PP1 at sites distant from the catalytic center. pnas.org
Mutagenesis studies on PP1 have also provided significant insights. For example, mutation of Y272 in the β12/β13 loop of PP1 resulted in a loss of activity and a decreased sensitivity to inhibition by thiophospho-DARPP-32, a homolog of I-1. researchgate.net This highlights the importance of this specific residue in the interaction with inhibitor proteins. Further studies involving the creation of chimeric proteins between PP1 and the related phosphatase PP2A have helped to delineate the regions responsible for inhibitor binding and specificity. nih.gov
Biochemical and Enzymatic Assays for PP1 Activity
A variety of biochemical and enzymatic assays are employed to measure the catalytic activity of PP1 and to assess the inhibitory potency of molecules like I-1.
The half maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. wikipedia.org It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. edx.org The determination of the IC50 value for I-1 against PP1 is a crucial step in characterizing its inhibitory potential.
To determine the IC50, a series of experiments are conducted where the concentration of the inhibitor is systematically varied while the concentration of the enzyme and its substrate are kept constant. edx.org The rate of the enzymatic reaction is then measured for each inhibitor concentration. The data are typically plotted as the percentage of enzyme activity versus the logarithm of the inhibitor concentration, which generates a sigmoidal dose-response curve. edx.org The IC50 value is the concentration of the inhibitor at the inflection point of this curve. edx.org
The IC50 value of phosphorylated I-1 for inhibiting PP1c has been determined to be approximately 186 nM in one study, while nonphosphorylated I-1 showed no inhibitory effect. researchgate.net It is important to note that IC50 values can be influenced by the experimental conditions, including the concentration of the substrate used. edx.org
| Inhibitor | IC50 (nM) | Reference |
|---|---|---|
| Phosphorylated Inhibitor-1 | 186 | researchgate.net |
| Thiophospho-DARPP-32 | ~1 | nih.gov |
| Inhibitor-2 | ~1 | nih.gov |
| Okadaic acid | 260 | aatbio.com |
| Tautomycetin (B31414) | 1.6 | aatbio.com |
Substrate dephosphorylation assays are the primary method for measuring the catalytic activity of PP1 and the effect of inhibitors. These assays typically involve incubating the phosphatase with a phosphorylated substrate and then quantifying the amount of dephosphorylation that occurs over time.
A commonly used substrate for PP1 assays is [32P]-labeled phosphorylase a. nih.gov The activity of PP1 is determined by measuring the release of [32P] from the substrate. nih.gov The assay is typically conducted in a buffer containing Tris-HCl, dithiothreitol (DTT), and a divalent cation like Mn2+, which is often required for optimal PP1 activity. nih.govnih.gov
In the context of studying mitotic exit, the dephosphorylation of specific mitotic phosphoproteins can be monitored. For instance, the dephosphorylation of the anaphase-promoting complex (APC) subunit Cdc27 and other proteins recognized by the MPM-2 antibody can be assessed in cell lysates. nih.gov The addition of I-1 to these lysates has been shown to prevent the dephosphorylation of these mitotic substrates, demonstrating its role in regulating mitotic exit. nih.gov
Structural Biology Techniques
Structural biology techniques, particularly X-ray crystallography, have been pivotal in providing atomic-level insights into the interaction between PP1 and its inhibitors.
X-ray crystallography allows for the determination of the three-dimensional structure of proteins and their complexes. The crystal structures of PP1 in complex with various inhibitors have revealed the molecular basis of its inhibition.
While the specific crystal structure of PP1 in complex with the full-length I-1 is not detailed in the provided context, structures with other inhibitors provide a framework for understanding these interactions. For example, the crystal structure of PP1 complexed with microcystin-LR shows that the inhibitor binds to the active site of the phosphatase. acs.org The active site of PP1 is located more than 20 Å away from the common PP1 interaction site known as the RVXF motif binding groove. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) for Intrinsically Disordered Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at an atomic level, and it is particularly well-suited for characterizing intrinsically disordered proteins (IDPs) like PP1 inhibitor 1 (I-1). nih.gov I-1 is an acid- and heat-stable protein that becomes a potent inhibitor of protein phosphatase-1 (PP1) upon phosphorylation at Threonine-35 (Thr35) by cAMP-dependent protein kinase (PKA). nih.govnycu.edu.tw
The characterization of I-1 as an intrinsically unstructured protein is a key finding from NMR studies. nih.gov Unlike well-structured proteins, IDPs exist as a dynamic ensemble of interconverting conformations. nih.gov NMR is unique in its ability to provide atomic-resolution information about these transient structures. nih.gov Studies on other PP1 inhibitors, such as Inhibitor-2 (I-2) and DARPP-32, have shown that these IDPs possess distinct preferences for local and long-range transient structures, which are believed to be crucial for their interaction with PP1. nih.gov Although detailed NMR structural studies on the I-1:PP1 complex are not as extensively reported as for other inhibitors, the principles derived from related systems suggest that the inherent flexibility of I-1 is likely important for its function.
Biosensor Studies (e.g., Surface Plasmon Resonance) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a widely used biosensor technology for the real-time, label-free analysis of molecular interactions. nih.govox.ac.ukbioradiations.com It is a valuable tool for determining the binding affinity and kinetics (association and dissociation rates) of interactions between proteins and other molecules, including small molecule inhibitors. nih.govbioradiations.commdpi.com
In the context of this compound, SPR can be employed to quantitatively characterize its binding to the PP1 catalytic subunit. A typical SPR experiment involves immobilizing one of the interacting partners (the "ligand," e.g., PP1) onto a sensor chip surface, while the other partner (the "analyte," e.g., phosphorylated I-1) is flowed over the surface. ox.ac.uk The binding event is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram. ox.ac.uk
SPR has been successfully used to study the interactions of other PP1 regulatory proteins and inhibitors. nih.govnih.govnih.gov For instance, SPR studies on the interaction of PP1 with Inhibitor-2 (I-2) and Inhibitor-3 (I-3) have provided detailed kinetic data, revealing fast on- and off-rates for many PP1 regulators. nih.gov In the case of I-3, SPR analysis showed that it binds to PP1 with a high affinity (K_D of 15.7 ± 2 nM) and exhibits complex biphasic dissociation kinetics, suggesting that residues beyond the canonical RVxF motif contribute to the interaction. nih.gov
While specific SPR data for the this compound interaction is not as prevalent in the literature as for other inhibitors, the methodology is directly applicable. Such studies would be crucial for determining the precise binding affinity and the association (k_a) and dissociation (k_d) rate constants of phosphorylated I-1 with PP1. This information is essential for a complete understanding of the molecular mechanism of PP1 inhibition by I-1 and for comparing its binding properties with those of other PP1 regulators and small molecule inhibitors. nih.gov
Cellular and Organismal Model Systems
Cell Culture Studies (e.g., HEK293T, HeLa, Cardiomyocytes, Neurons, β-cells)
Cell culture models have been indispensable for elucidating the cellular functions of this compound (I-1). A variety of cell lines and primary cell types have been utilized to investigate its role in different physiological contexts.
Cardiomyocytes: In isolated ventricular cardiomyocytes, I-1 has been shown to be hormonally regulated, with β-adrenergic stimulation leading to its phosphorylation and a subsequent decrease in PP1 activity. nih.gov Adenoviral-mediated expression of a constitutively active form of I-1 in human failing cardiomyocytes enhanced contractile parameters and Ca²⁺ kinetics upon isoproterenol stimulation. nih.gov
Pancreatic β-cells: I-1, also known as Protein Phosphatase 1 Regulatory Subunit 1A (PPP1R1A), has been identified as a protein selectively and abundantly expressed in pancreatic β-cells. nih.govnih.gov Studies have proposed PPP1R1A as a potential biomarker for β-cell injury, as it is released from damaged β-cells. nih.govdntb.gov.ua In the context of the DNA damage response (DDR), I-1 and its target PP1 are key players. nih.gov While PP1 is a primary regulator of the DDR, and I-1 is a β-cell-selective inhibitor of PP1, studies have shown that disruption of either I-1 or PP1 does not alter the inhibitory effects of nitric oxide on DDR signaling in these cells, suggesting a PP1-independent mechanism in this specific context. nih.gov
HEK293T and HeLa Cells: While specific studies focusing solely on the role of I-1 in HEK293T and HeLa cells are less prominent in the provided search results, these cell lines are commonly used in molecular and cellular biology for protein expression and signaling pathway studies. For instance, a 2019 study demonstrated in cell culture experiments that the protein kinase Akt directly phosphorylates PPP1R3G, a regulatory subunit of PP1, leading to its activation. wikipedia.org
Neurons: The role of I-1 in neurons is significant, particularly in the context of synaptic plasticity and neuronal signaling. While not the primary focus of the provided search results, the broader family of PP1 inhibitors, such as DARPP-32, are well-studied in neuronal function.
The following table summarizes the key findings from cell culture studies on this compound:
| Cell Type | Key Findings |
| Cardiomyocytes | Hormonally regulated by β-adrenergic stimulation; overexpression of active I-1 enhances contractility. nih.gov |
| Pancreatic β-cells | Selectively and abundantly expressed; proposed as a biomarker for β-cell injury. nih.govnih.govdntb.gov.ua |
| HEK293T, HeLa | Commonly used for general protein function and signaling studies involving the PP1 pathway. wikipedia.org |
Genetic Manipulation: Gene Knockout and Transgenic Animal Models (e.g., Mouse Models)
Genetically modified mouse models have been pivotal in understanding the in vivo physiological and pathophysiological roles of this compound. Both gene knockout (KO) and transgenic overexpression models have been developed and characterized.
Gene Knockout Models:
The characterization of an I-1 knockout (KO) mouse model provided the first in vivo evidence for the physiological importance of I-1 in the heart. nih.gov Echocardiographic assessment of these mice revealed depressed basal cardiac function. nih.gov In isolated, work-performing hearts from I-1 KO mice, there was a mild decrease in basal contractile parameters, a significantly blunted response to β-adrenergic stimulation, and increased PP1 activity. nih.gov Interestingly, I-1 KO mice were found to be partially protected from lethal catecholamine-induced arrhythmias and from the development of cardiac hypertrophy and dilation following chronic infusion of the β-adrenergic agonist isoproterenol. oup.com This protection may be attributed to lower steady-state phosphorylation of key calcium-handling proteins like the ryanodine receptor and phospholamban. oup.com
Transgenic Overexpression Models:
Conversely, transgenic mice with cardiac-specific overexpression of a constitutively active form of I-1 have also been generated. nih.gov These mice exhibited enhanced cardiac performance. nih.gov Importantly, when subjected to pressure overload through trans-aortic constriction, these transgenic hearts maintained their enhanced function and showed attenuated progression to heart failure, characterized by reduced cardiac hypertrophy and fibrosis. nih.gov However, another study reported that transgenic mice with cardiac-specific I-1 overexpression developed cardiac hypertrophy and mild dysfunction, which was associated with a compensatory increase in PP1 abundance and activity. oup.com
The table below summarizes the phenotypes observed in I-1 genetically modified mouse models:
| Model | Phenotype |
| I-1 Knockout (KO) | Depressed basal cardiac function, blunted β-adrenergic response, increased PP1 activity. nih.gov Partial protection from catecholamine-induced arrhythmias and hypertrophy. oup.com |
| I-1 Transgenic Overexpression | Enhanced cardiac performance, attenuated progression to heart failure under pressure overload. nih.gov Some studies report development of hypertrophy and mild dysfunction with compensatory PP1 increase. oup.com |
Use of Pharmacological Tools (e.g., specific PP1 Inhibitors) as Research Probes
Pharmacological inhibitors of PP1 are invaluable research tools for dissecting the roles of this phosphatase and its endogenous inhibitors, like I-1, in cellular processes. scbt.com These small molecules can be used to acutely inhibit PP1 activity, allowing researchers to observe the downstream consequences on substrate phosphorylation and cellular function.
Several naturally derived toxins are potent inhibitors of PP1, although many also inhibit the related phosphatase, PP2A, to varying degrees.
Calyculin A: Another potent inhibitor of PP1, Calyculin A, effectively disrupts dephosphorylation processes by binding to the enzyme's active site. scbt.com
Tautomycetin: Tautomycetin (TC) is notable for its high specificity for PP1 over PP2A, especially at lower concentrations. eurekaselect.comnih.govnih.govcapes.gov.br This selectivity makes it a particularly useful tool for distinguishing the specific roles of PP1 from those of PP2A. eurekaselect.comcapes.gov.br Studies using tautomycetin have revealed that it can inhibit endogenous PP1 by over 90% in COS-7 cells without significantly affecting PP2A activity. nih.gov The structure of the PP1:tautomycetin complex shows that its selectivity arises from a covalent bond formed with a PP1-specific cysteine residue (Cys127). nih.gov
These pharmacological tools can be used in conjunction with studies on I-1 to probe the functional interplay between exogenous and endogenous PP1 inhibition. For example, by treating cells or tissues with a specific PP1 inhibitor, one can mimic or potentiate the effects of I-1 phosphorylation, leading to a better understanding of the signaling pathways regulated by this mechanism.
| Pharmacological Tool | Primary Target(s) | Key Research Application |
| Okadaic Acid | PP1 and PP2A | General inhibition of major serine/threonine phosphatases. scbt.comeurekaselect.com |
| Calyculin A | PP1 | Potent disruption of PP1-mediated dephosphorylation. scbt.com |
| Tautomycetin | Highly specific for PP1 | Differentiating the specific cellular roles of PP1 from PP2A. eurekaselect.comnih.govnih.govcapes.gov.br |
Proteomic and Interactomic Approaches (e.g., PP1 Interactome, Inhibitome)
Proteomic and interactomic approaches are crucial for understanding the complex regulatory networks centered around PP1 and its inhibitors, including I-1. The "PP1 interactome" refers to the entire set of proteins that interact with the PP1 catalytic subunit (PP1c). This is a vast and dynamic network, as PP1c rarely acts alone and instead forms numerous distinct holoenzymes through its association with a large number of regulatory and targeting subunits. nih.govnih.gov It is estimated that there are over 200 known PP1 regulatory proteins. nih.gov
These regulatory proteins, including I-1, are critical for dictating the subcellular localization, substrate specificity, and activity of PP1. nih.gov The "inhibitome" can be considered a subset of the interactome, specifically comprising all the proteins that directly inhibit PP1 activity, such as I-1, Inhibitor-2, and DARPP-32.
Mass spectrometry-based proteomics is a key technology for identifying the components of the PP1 interactome. By using PP1c as "bait" in affinity purification or co-immunoprecipitation experiments, researchers can pull down associated proteins from cell or tissue lysates. These interacting proteins can then be identified and quantified by mass spectrometry. This approach allows for the discovery of novel PP1 regulators and provides a global view of the PP1 network in a given cellular context.
Furthermore, proteomic analyses can be used to identify the substrates of specific PP1 holoenzymes. By comparing the phosphorylation status of proteins in cells with normal versus inhibited or depleted PP1 activity (through the use of pharmacological inhibitors, RNA interference, or genetic knockout of I-1), potential PP1 substrates can be identified.
Development of Peptide-Based Modulators (e.g., PP1-Disrupting Peptides, Phosphopeptide Analogs)
The development of peptide-based modulators has emerged as a significant methodological approach for investigating the multifaceted roles of Protein Phosphatase 1 (PP1). These tools, including PP1-disrupting peptides (PDPs) and phosphopeptide analogs, are designed to selectively interfere with PP1's interactions and activity, thereby providing researchers with the means to dissect its function in complex cellular processes.
PP1-Disrupting Peptides (PDPs)
PDPs are selective modulators that target the catalytic subunit of PP1 (PP1c) acs.orgnih.gov. These peptides were designed based on the sequence of the nuclear inhibitor of PP1 (NIPP1), a regulatory interactor of protein phosphatase one (RIPPO) acs.orgnih.gov. The mechanism of action of PDPs involves binding to the RVxF-binding site on PP1c, a hydrophobic channel that is a common docking point for most RIPPOs nih.govrsc.org. By occupying this site, PDPs disrupt the formation of PP1 holoenzymes, leading to the release of the active catalytic subunit, which can then dephosphorylate nearby substrates nih.govrsc.org.
The design of PDPs has undergone optimization to enhance their utility as research tools. For instance, they have been rendered proteolytically stable for cellular assays through the incorporation of unnatural amino acids and by amidation and acetylation at the C- and N-terminus, respectively acs.orgnih.gov. Furthermore, the inclusion of a polybasic sequence at the N-terminus makes these peptides cell-permeable acs.org. An example of an optimized PDP is PDP-Nal, a 23-mer peptide that has demonstrated improved stability and potency nih.govrsc.org. Researchers have also developed inactive analogs, such as PDPm-Nal, to serve as negative controls in experiments rsc.org.
To achieve more precise temporal and spatial control over PP1 activity, photoactivatable PDPs have been developed acs.orgnih.gov. PDP-caged is a photoreleasable version of a PDP that can be activated by UV light in living cells acs.orgnih.gov. This approach allows for the controlled release of PP1 activity at specific time points during a cellular process nih.gov.
While PDPs are effective, their size (23-mer peptides) can be a limitation for therapeutic applications due to potential stability and immunogenicity issues nih.gov. This has prompted research into shorter peptidomimetics. As a starting point, a tetrapeptide with the sequence RVTF, which represents the core binding motif of PDPs, was synthesized and evaluated for its ability to disrupt the interaction between PP1 and its native inhibitor, Inhibitor-2 (I2) nih.gov.
Phosphopeptide Analogs
Phosphopeptide analogs represent another class of peptide-based modulators that have been developed to study PP1. These are often derived from the sequences of endogenous PP1 inhibitors or substrates.
One area of focus has been the N-terminal domain of Inhibitor-1 (I-1), which contains the PP1c binding motif (⁹KIQF¹²) nih.gov. Synthetic peptides based on this region have been created to interfere with the inhibitory effect of phosphorylated I-1 on PP1c nih.gov. Studies have shown that the KIQF motif and its surrounding anchoring residues are crucial for this interaction nih.gov. A nonapeptide, SPRKIQFTV, was found to be effective in antagonizing the inhibitory effects of both I-1 and I-2 nih.gov.
Researchers have also explored phosphorylated peptides derived from the myosin phosphatase target subunit (MYPT1), a regulatory subunit of PP1 nih.gov. A specific phosphorylated peptide from the inhibitory region of MYPT1, R⁶⁹⁰QSRRS(pT696)QGVTL⁷⁰¹, has been shown to interact with and inhibit both the free catalytic subunit of PP1 (PP1c) and the myosin phosphatase holoenzyme nih.gov. This peptide acts as a competitive inhibitor, with its inhibitory activity being dependent on the phosphorylation of Threonine-696 nih.gov.
These peptide-based modulators serve as powerful tools to investigate the physiological and pathological roles of PP1, offering a more targeted approach compared to small molecule inhibitors which can sometimes lack specificity.
Research Findings on Peptide-Based Modulators of PP1
| Peptide Modulator | Type | Sequence | Target | Effect on PP1 | Key Findings |
|---|---|---|---|---|---|
| PDP-Nal | PP1-Disrupting Peptide | RRKRPKRKRKNARVTFNalEAAEII | RVxF binding site on PP1c | Disrupts PP1-RIPPO interaction, releasing active PP1c | Optimized for stability and potency; used to study PP1 substrates. nih.govrsc.org |
| PDPm-Nal | Inactive Analog Peptide | RRKRPKRKRKNARATANalEAAEII | RVxF binding site on PP1c | Inactive control for PDP-Nal | Used as a negative control in cellular assays. rsc.org |
| PDP-caged | Photoactivatable PDP | Not fully specified, contains a caged tyrosine | RVxF binding site on PP1c | Light-inducible disruption of PP1-RIPPO interaction | Allows for precise temporal control of PP1 activation in live cells. acs.orgnih.gov |
| RVTF | Short Peptidomimetic | RVTF | RVxF binding site on PP1c | Disrupts PP1:I2 interaction | Represents the minimal binding motif for initiating the design of smaller PP1 modulators. nih.gov |
| SPRKIQFTV | Phosphopeptide Analog (I-1 derived) | SPRKIQFTV | Inhibitor-1 and Inhibitor-2 binding site | Antagonizes the inhibitory effect of I-1(P) and I-2 | Demonstrates the importance of the KIQF motif for I-1's inhibitory action. nih.gov |
| P-Thr696-MYPT1690–701 | Phosphopeptide Analog (MYPT1 derived) | RQSRRS(pT)QGVTL | PP1c and Myosin Phosphatase Holoenzyme | Inhibits phosphatase activity (IC50 = 3.84 µM for PP1c) | Acts as a selective inhibitor of both free and complexed PP1. nih.gov |
Comparative Analysis with Other Pp1 Regulatory Proteins and Inhibitors
Distinction from Inhibitor-2 (I-2)
Protein Phosphatase 1 (PP1) activity is modulated by several endogenous inhibitor proteins, among which Inhibitor-1 (I-1) and Inhibitor-2 (I-2) are historically significant. Despite both being potent inhibitors of PP1, they exhibit fundamental differences in their mechanism of action, structural interactions with PP1, and their effects on PP1's substrate specificity.
Phosphorylation-Dependent vs. Independent Inhibition
A primary distinction between I-1 and I-2 lies in their requirement for phosphorylation to inhibit PP1.
PP1 Inhibitor-1 (I-1): The inhibitory activity of I-1 is strictly dependent on its phosphorylation. pnas.org Specifically, phosphorylation of I-1 at Threonine-35 (Thr-35) by protein kinase A (PKA) converts it into a potent inhibitor of the PP1 catalytic subunit (PP1c). pnas.orgpnas.orgbiologists.com In its unphosphorylated state, I-1 does not inhibit PP1. pnas.org Some studies have also shown that phosphorylation at Serine-67 can independently activate I-1 as a PP1 inhibitor. pnas.org
Inhibitor-2 (I-2): In stark contrast, I-2 does not require prior phosphorylation to inhibit PP1. pnas.orghilarispublisher.com Unphosphorylated I-2 can directly bind to and inhibit the PP1 catalytic subunit. nih.gov The interaction is a time-dependent process, initially forming a complex that leads to the slow inactivation of the phosphatase. researchgate.net Interestingly, the regulation of the PP1/I-2 complex is multifaceted. While unphosphorylated I-2 is an inhibitor, phosphorylation of I-2 at Threonine-72 (Thr-72) by kinases such as GSK3β can lead to the reactivation of the PP1/I-2 complex. nih.govnih.gov This reactivation is transient, as the activated PP1 can then dephosphorylate I-2, leading back to an inhibited state, thus creating a regulatory cycle. nih.gov
| Feature | PP1 Inhibitor 1 (I-1) | Inhibitor-2 (I-2) |
| Phosphorylation Requirement for Inhibition | Dependent (Phosphorylation at Thr-35 is required) pnas.orgbiologists.com | Independent (Inhibits PP1 in its unphosphorylated state) pnas.orghilarispublisher.com |
| Primary Activating Kinase | Protein Kinase A (PKA) biologists.com | Not applicable for inhibition |
| Regulation of Inhibition | Phosphorylation activates inhibition. | Phosphorylation at Thr-72 can relieve inhibition and reactivate PP1. nih.govnih.gov |
Structural Differences and Binding Modes
The structural basis for the interaction of I-1 and I-2 with PP1 reveals distinct binding mechanisms, largely stemming from their different primary and secondary structures. Both are considered intrinsically disordered proteins in their unbound state. frontiersin.orgacs.org
PP1 Inhibitor-1 (I-1): The inhibitory action of I-1 is mediated through at least two interaction sites. One critical region includes the phosphorylated threonine (pThr-35), which is thought to interact directly with the active site of PP1. embopress.org Another important motif, often cited as KIQF, is located near the N-terminus and is necessary for potent inhibition, likely binding to a site on PP1 remote from the catalytic center. embopress.org
Inhibitor-2 (I-2): The crystal structure of the PP1c:I-2 complex shows a more extensive interaction surface. nih.govresearchgate.net I-2 engages PP1 at three distinct sites. nih.govnih.gov One site involves an unsuspected KSQKW sequence that interacts with the RVxF binding groove on PP1. nih.gov A second site, near the N-terminus (residues 12-17), binds to what is now known as the SILK interaction site. nih.gov Crucially, a long alpha-helical region of I-2 (residues 130-169) lies directly across the substrate-binding cleft and active site of PP1, physically blocking substrate access and displacing essential metal ions from the catalytic center. nih.govresearchgate.netnih.gov This direct occlusion of the active site explains its inhibitory mechanism. portlandpress.com
| Binding Feature | This compound (I-1) | Inhibitor-2 (I-2) |
| Primary PP1 Interaction Sites | pThr-35 (catalytic site) and N-terminal KIQF motif embopress.org | Three sites: RVxF groove (via KSQKW), SILK site, and active site cleft nih.govnih.gov |
| Active Site Interaction | pThr-35 interacts with the catalytic site. embopress.org | A long α-helix (residues 130-169) physically blocks the active site. nih.govresearchgate.net |
| Conformation when Bound | Becomes structured upon binding. | Acquires ordered structure in three distinct regions upon binding PP1c. nih.gov |
Differential Effects on PP1 Substrates and Holoenzymes
The distinct regulatory mechanisms and binding modes of I-1 and I-2 can lead to differential effects on the dephosphorylation of various PP1 substrates and the regulation of specific PP1 holoenzymes (complexes of PP1c with regulatory/targeting subunits).
Early studies showed that I-1 and I-2 were less effective at inhibiting PP1 when it was complexed with targeting subunits like the glycogen-targeting subunit (GM) or the myosin-targeting subunit (MYPT1), compared to the free catalytic subunit. jefferson.edu This suggests that the association of PP1c with targeting subunits can modulate its sensitivity to these inhibitors.
In some contexts, I-2 is suggested to act as a positive regulator of PP1 function in vivo. For instance, I-2 can promote the formation of the neurabin-PP1γ holoenzyme, thereby enhancing its function in synaptic transmission. nih.gov This contrasts with its classic role as a simple inhibitor.
The PP1/I-2 complex has been shown to differentially regulate the dephosphorylation of GSK-3 isoforms. Overexpression of I-2, which inhibits PP1, blocked the depolarization-induced dephosphorylation of GSK3β at Serine-9 much more effectively than that of GSK3α at Serine-21, suggesting a selective role for the PP1/I-2 complex in regulating specific substrates. nih.gov
Comparison with DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein)
DARPP-32 is another key PP1 inhibitor, particularly prominent in the nervous system. It shares significant homology with I-1 but also possesses unique characteristics. frontiersin.org
Homology and Functional Similarities
DARPP-32 and I-1 are considered homologous proteins, sharing similarities in their primary structure, particularly in the N-terminal region that contains the phosphorylation site for PKA and the PP1-binding domain. pnas.orgjneurosci.org
Phosphorylation-Dependent Inhibition: Like I-1, DARPP-32 is a potent inhibitor of PP1 only when phosphorylated by PKA. pnas.orgfrontiersin.org The key phosphorylation site in DARPP-32 is Threonine-34 (Thr-34), which is analogous to Thr-35 in I-1. pnas.orgfrontiersin.org
Biochemical Properties: Both are small, heat-stable, and acid-soluble proteins that are classified as intrinsically disordered in their unbound state. frontiersin.orgportlandpress.comjneurosci.org
Mechanism: The inhibitory mechanism is similar, involving the binding of the phosphorylated threonine to the PP1 active site and the interaction of an N-terminal motif (RKKIQF in DARPP-32) with a remote site on the phosphatase. pnas.org
Tissue-Specific Expression and Distinct Roles
Despite their structural and functional similarities, the most striking difference between I-1 and DARPP-32 is their pattern of expression and the resulting physiological roles.
Inhibitor-1 (I-1): I-1 has a widespread and ubiquitous tissue distribution, suggesting it plays a general regulatory role for PP1 in a variety of cellular processes across different mammalian tissues. pnas.orgjneurosci.org
DARPP-32: In contrast, DARPP-32 expression is highly restricted, with the highest abundance found in neurons that receive dopamine (B1211576) input, particularly the medium spiny neurons of the striatum. frontiersin.orgpnas.orgjneurosci.org This localized expression makes DARPP-32 a key mediator of dopamine signaling in the brain. biologists.compnas.org It integrates signals from dopamine and glutamate (B1630785) to regulate neuronal excitability and synaptic plasticity. biologists.complos.org
Distinct Regulatory Complexity: DARPP-32 is subject to a more complex regulatory scheme than I-1. For example, phosphorylation of DARPP-32 at a different site, Threonine-75 (Thr-75), by cyclin-dependent kinase 5 (Cdk5), converts DARPP-32 into an inhibitor of PKA, not PP1. oncotarget.comnih.gov This creates a sophisticated molecular switch, allowing DARPP-32 to either inhibit a phosphatase (PP1) or a kinase (PKA) depending on the upstream signals, a feature not described for I-1. plos.org
| Feature | This compound (I-1) | DARPP-32 |
| Homology | Homologous to DARPP-32 jneurosci.org | Homologous to I-1 jneurosci.org |
| PP1 Inhibition | Potent inhibitor when phosphorylated at Thr-35 by PKA pnas.orgjneurosci.org | Potent inhibitor when phosphorylated at Thr-34 by PKA pnas.orgfrontiersin.org |
| Tissue Distribution | Ubiquitous, widespread in various tissues pnas.orgjneurosci.org | Restricted, highly enriched in dopaminoceptive neurons (e.g., striatum) frontiersin.orgjneurosci.org |
| Primary Role | General regulator of PP1 activity pnas.org | Key integrator of dopamine and glutamate signaling in the brain biologists.complos.org |
| Additional Regulation | Primarily regulated by phosphorylation at Thr-35 and Ser-67 pnas.org | Multi-site phosphorylation; phosphorylation at Thr-75 converts it to a PKA inhibitor oncotarget.comnih.gov |
Relationship with Nuclear Inhibitor of PP1 (NIPP1/PPP1R8)
The Nuclear Inhibitor of Protein Phosphatase 1 (NIPP1), also designated as PPP1R8, stands as a pivotal regulatory subunit of Protein Phosphatase 1 (PP1). patsnap.combiologists.com NIPP1 forms a stable heterodimeric holoenzyme with a significant portion of the nuclear PP1 pool. biologists.comkuleuven.be A primary function of NIPP1 is to target PP1 to specific substrates within the nucleus. uniprot.orgbiorxiv.org This is facilitated by its N-terminal ForkHead-Associated (FHA) domain, which recognizes and binds to phosphorylated proteins, thereby presenting them to the associated PP1 for dephosphorylation. kuleuven.be
Despite its name, the PP1 within the NIPP1 complex is considered active in vivo. biorxiv.org However, NIPP1 can function as a potent and highly specific inhibitor of PP1. biologists.com This inhibitory action is crucial for regulating various cellular processes, including pre-mRNA splicing, DNA damage repair, cell proliferation, and differentiation. kuleuven.beuniprot.org The interaction is mediated by a defined RVXF motif on NIPP1. kuleuven.be The overexpression of NIPP1, particularly a mutant form that cannot bind its usual substrates, can effectively sequester and inhibit PP1, leading to mitotic arrest and cell death, highlighting its utility as a tool to study PP1 function. biologists.com This makes NIPP1 a key player in governing the nuclear activities of PP1, acting as both a targeting scaffold and a potent inhibitor to ensure precise control over substrate dephosphorylation. patsnap.comkuleuven.benih.gov
Comparison with Other CPI-17 Family Members (e.g., PPP1R14C)
This compound, more commonly known as CPI-17 (Protein Phosphatase 1 Regulatory Inhibitor Subunit 14A, PPP1R14A), belongs to a family of evolutionarily conserved PP1 inhibitors. mdpi.comnih.gov This family, designated PPP1R14, includes three other vertebrate members: PHI-1 (PPP1R14B), KEPI (PPP1R14C), and GBPI (PPP1R14D). mdpi.comresearchgate.net A defining characteristic of these proteins is the presence of the PHIN (Phosphatase Holoenzyme Inhibitory) domain, a structural motif essential for their phosphorylation-dependent inhibitory action on PP1 holoenzymes. mdpi.comresearchgate.net
PPP1R14C, also known as KEPI (Kinase-Enhanced PP1 Inhibitor), functions as an inhibitor of PP1. uniprot.orgwikipedia.orgsinobiological.com Similar to CPI-17, its inhibitory activity is regulated by phosphorylation, for instance by Protein Kinase C (PKC). ontosight.ai Upon phosphorylation, PPP1R14C binds to and inhibits the catalytic activity of PP1, thereby modulating downstream signaling pathways. ontosight.ainih.gov
While both CPI-17 and PPP1R14C are inhibitors of PP1, their tissue expression patterns and physiological roles can differ. CPI-17 is predominantly expressed in smooth muscle tissues. mdpi.com In contrast, PPP1R14C has been identified in various tissues and has been implicated in processes such as neuronal exocytosis and cancer progression. nih.gov For example, it has been found to promote the aggressiveness of triple-negative breast cancer by sustaining the inactive state of GSK3β. nih.gov
Structure-function analyses within the CPI-17 family have revealed that the PHIN domain is a key determinant of inhibitory potency and specificity for different PP1 holoenzymes. mdpi.comnih.gov For instance, studies comparing CPI-17 and PHI-1 paralogs have shown that the greater potency of CPI-17 towards myosin phosphatase is conferred by its PHIN domain. nih.gov This highlights how subtle differences within this conserved inhibitory domain can lead to distinct regulatory functions among the CPI-17 family members.
Insights from Exogenous Chemical Inhibitors (e.g., Okadaic Acid, Calyculin A, Tautomycin, Fostriecin, Cantharidic Acid)
A variety of naturally occurring, cell-permeable toxins serve as powerful exogenous chemical inhibitors of PP1. nih.gov These compounds, including Okadaic Acid, Calyculin A, Tautomycin, Fostriecin, and Cantharidic Acid, have been instrumental in elucidating the physiological roles of PP1. nih.govscbt.com They primarily function by interacting with the catalytic subunit of PP1, but exhibit different selectivity profiles and potencies. rsc.orgresearchgate.net
Active Site Targeting and Selectivity Profiles
The active sites of PP1 and the closely related Protein Phosphatase 2A (PP2A) are highly conserved, which explains why many of these natural toxins inhibit both enzymes. rsc.orgnih.gov These inhibitors typically possess a hydrophobic moiety and an acidic functional group that mimics the phosphate (B84403) of a substrate, allowing them to bind near or at the active site. rsc.org
Okadaic Acid : This polyether toxin is a potent inhibitor of PP2A and, to a lesser extent, PP1. nih.gov It exhibits a significant selectivity for PP2A, with IC50 values around 0.1-1.0 nM for PP2A and 15-50 nM for PP1. mdpi.comresearchgate.net This differential inhibition has allowed researchers to distinguish between PP1 and PP2A functions in cellular extracts. asahikawa-med.ac.jpahajournals.org
Calyculin A : Isolated from a marine sponge, Calyculin A is a potent inhibitor of both PP1 and PP2A with similar high affinities, showing IC50 values in the low nanomolar range for both enzymes (0.4-2.0 nM for PP1 and 0.25-3.0 nM for PP2A). researchgate.net Its structure allows it to bind to the hydrophobic and acidic grooves on the surface of PP1. researchgate.net
Tautomycin : This inhibitor is notable for its preferential inhibition of PP1 over PP2A. rsc.orgmdpi.com Tautomycetin (B31414), a close analog, is considered one of the most specific PP1 inhibitors, with IC50 values of 1.6 nM for PP1 and 62 nM for PP2A, representing a nearly 40-fold selectivity. biocrick.com The high selectivity of a related compound, Tautomycetin (TTN), for PP1 is attributed to the formation of a covalent bond with a PP1-specific cysteine residue (Cys127) located in the hydrophobic groove near the active site. nih.govresearchgate.net
Fostriecin : This phosphate ester-containing natural product is a highly potent inhibitor of PP2A and PP4, with an IC50 in the low nanomolar range. nih.govchemrxiv.org In contrast, it is a very weak inhibitor of PP1, with an IC50 in the micromolar range, resulting in a selectivity for PP2A over PP1 of greater than 10,000-fold. nih.govchemrxiv.orgresearchgate.net
Cantharidic Acid : Derived from blister beetles, Cantharidic Acid acts as a potent inhibitor of both PP1 and PP2A by engaging with the enzyme's active site. scbt.complos.org
The following table summarizes the inhibitory concentrations (IC50) and selectivity of these exogenous inhibitors.
| Inhibitor | PP1 IC50 | PP2A IC50 | Selectivity Profile |
| Okadaic Acid | 15-50 nM | 0.1-1.0 nM | Selective for PP2A |
| Calyculin A | 0.4-2.0 nM | 0.25-3.0 nM | Potent inhibitor of both PP1 and PP2A |
| Tautomycetin | 1.6 nM | 62 nM | Selective for PP1 |
| Fostriecin | ~45-131 µM | ~1.5-4 nM | Highly selective for PP2A/PP4 |
| Cantharidic Acid | Potent Inhibitor | Potent Inhibitor | Inhibits both PP1 and PP2A |
Note: IC50 values can vary depending on assay conditions.
Utility as Research Tools for PP1 Function
The distinct selectivity profiles of these chemical inhibitors make them invaluable tools for dissecting the specific roles of PP1 and other phosphatases in complex cellular signaling networks. nih.govscbt.com
By using these compounds at concentrations that selectively inhibit one phosphatase over another, researchers can probe the consequences of inhibiting a specific phosphatase activity. For instance, the use of low nanomolar concentrations of Okadaic Acid allows for the specific inhibition of PP2A, while leaving PP1 activity largely intact. ahajournals.orgmdpi.com Conversely, Tautomycin and its analogs can be used to preferentially target PP1. nih.govbiocrick.com The inclusion of these inhibitors in cell lysis buffers is a standard technique to preserve the phosphorylation state of proteins for analysis, preventing their dephosphorylation by endogenous phosphatases like PP1 and PP2A. asahikawa-med.ac.jp
These inhibitors have been crucial in implicating PP1 in a vast array of cellular functions, including the regulation of cell cycle progression, muscle contraction, and neurotransmission. scbt.comnih.gov While their lack of absolute specificity can be a limitation, careful experimental design and the combined use of multiple inhibitors with different selectivity profiles allow for a more precise attribution of cellular effects to the inhibition of PP1. researchgate.net
Future Research Directions and Translational Research Avenues Non Clinical
Elucidation of Novel Upstream Kinases and Downstream Phosphatases Regulating PP1 Inhibitor 1
The regulation of Protein Phosphatase 1 (PP1) inhibitor 1 (I-1) activity is critically dependent on its phosphorylation state, a process governed by a dynamic interplay between upstream kinases and downstream phosphatases. While foundational knowledge has identified key players, future research is focused on uncovering novel regulatory enzymes to build a more complete picture of the signaling network.
Historically, cAMP-dependent protein kinase (PKA) was identified as a primary kinase that phosphorylates I-1 at Threonine-35 (Thr35), a modification required for its inhibitory function against PP1. pnas.org Similarly, the related protein DARPP-32 is also phosphorylated by PKA at a corresponding site. pnas.org More recent discoveries have expanded this list. For instance, a novel kinase, NCLK, has been shown to phosphorylate I-1 on Serine-67 (Ser67), which also activates its inhibitory capacity, suggesting a previously unknown regulatory input. pnas.org Another inhibitor from the broader family, PHI-1, is potentiated by phosphorylation via Protein Kinase C (PKC). nih.gov The ongoing challenge is to identify other kinases that may phosphorylate I-1 or its homologs under different cellular contexts or in response to specific stimuli, thereby linking new signaling pathways to PP1 regulation.
On the other side of the regulatory coin are the phosphatases that inactivate I-1 by dephosphorylating it. PP1 itself is a key phosphatase for I-1, creating a negative feedback loop. pnas.org However, whether other phosphatases are involved in regulating I-1 in specific cellular compartments or conditions remains an open area of investigation. The malfunction of these regulatory circuits has been linked to various diseases, underscoring the importance of a comprehensive understanding of all the enzymes that control the phosphorylation status of PP1 inhibitors. nih.gov
Key Research Questions:
What other kinases, beyond PKA and NCLK, phosphorylate I-1 at known or novel sites?
Are there specific cellular conditions or signaling pathways that activate these alternative kinases?
Do other protein phosphatases, apart from PP1, dephosphorylate and inactivate I-1, and what governs their specificity?
Identification of Undiscovered PP1 Holoenzyme Partners and Substrates Regulated by this compound
The specificity of PP1 action is achieved through its association with a vast array of PP1-interacting proteins (PIPs), also known as regulatory or targeting subunits, forming distinct holoenzymes. nih.gov It is estimated that the PP1 interactome includes over 200 putative regulatory subunits, but many of these interactions and their functional consequences remain uncharacterized. trinklelab.com A primary goal of future research is to systematically map this interactome to discover novel holoenzyme partners and the specific substrates they target.
The formation of these holoenzyme complexes is often mediated by short linear motifs (SLiMs) on the regulatory proteins, such as the well-characterized RVxF motif, which docks onto a hydrophobic channel on PP1. pnas.orgnih.govpnas.org However, emerging evidence shows that regulatory proteins often use a combination of SLiMs to create specific and high-affinity interactions, complicating their identification through simple motif searches. pnas.org
Modern proteomics and genetic techniques are being leveraged to meet this challenge. For example, the development of a phosphatase-targeting peptide (PhosTAP) that binds with high affinity to PP1 can be used to pull down associated proteins and identify PP1-specific substrates through phosphoproteomics. pnas.org This approach has already revealed that many PP1 regulators are also substrates themselves. pnas.org Another strategy employs CRISPR-Cas9 genome editing to endogenously tag PP1 regulatory subunits, allowing for the identification of proteins in close proximity and the analysis of phosphorylation changes upon the rapid degradation of the tagged subunit. nih.gov Such unbiased, large-scale screening approaches are essential for identifying the full complement of PP1 holoenzymes and understanding how inhibitors like I-1 modulate their activity towards specific, and as-yet-unknown, substrates. nih.gov For example, recent work has identified the translational regulators 4E-BP1 and p70 S6K as substrates for the PP1-Neurabin/Spinophilin holoenzymes. biorxiv.org
Key Research Questions:
What is the complete interactome of PP1 in different cell types and tissues?
How does I-1 binding affect the composition and substrate specificity of different PP1 holoenzymes?
What are the undiscovered substrates whose dephosphorylation is controlled by I-1-sensitive PP1 holoenzymes?
Refined Understanding of Allosteric Regulation and Dynamic Interactions within PP1 Complexes
The regulation of PP1 holoenzymes is not merely a matter of assembly and disassembly; it involves complex allosteric mechanisms and dynamic interactions that fine-tune phosphatase activity and specificity. A key future direction is to elucidate these regulatory nuances at a molecular level.
The binding of a targeting subunit to PP1 can allosterically modulate its catalytic activity. For instance, the myosin-targeting subunit (M-subunit) enhances PP1's activity towards myosin light chains while suppressing its activity towards other substrates like glycogen (B147801) phosphorylase. biologists.com Conversely, the glycogen-targeting subunit (G-subunit) enhances activity towards glycogen-bound substrates. biologists.com Furthermore, some regulatory proteins can act as allosteric inhibitors. A classic example is phosphorylase a, which binds to the G-subunit (specifically, GL) and inhibits the dephosphorylation of glycogen synthase without affecting the dephosphorylation of phosphorylase a itself. biologists.com
Structural biology will be crucial in providing a refined understanding of these dynamic interactions. Crystal structures of PP1 in complex with different inhibitors and regulatory subunits are revealing how these partners remodel the phosphatase's substrate-binding grooves. biorxiv.org For example, the Phactr1 protein reshapes the hydrophobic groove of PP1 to confer sequence specificity. biorxiv.org In contrast, for the PP1-Neurabin holoenzyme, substrate recruitment is primarily determined by the PDZ domain of Neurabin, which is adjacent to the PP1-binding motif. biorxiv.org Understanding how I-1 influences these intricate allosteric networks and the conformational dynamics of PP1 holoenzymes is essential for predicting the functional outcomes of its inhibitory action.
Key Research Questions:
What are the precise structural mechanisms by which different targeting subunits allosterically modulate PP1's substrate specificity?
How does the binding of I-1 alter the conformation of the PP1 catalytic subunit and its interaction with targeting subunits and substrates?
Can computational modeling and advanced biophysical techniques map the dynamic energy landscapes of PP1 holoenzyme regulation?
Development of Highly Specific and Targeted PP1 Modulators for Research Purposes
A significant hurdle in studying PP1 signaling has been the lack of highly specific inhibitors. Most naturally derived small-molecule inhibitors that target the active site of protein phosphatases, such as okadaic acid and calyculin A, show poor selectivity, often inhibiting PP1, PP2A, and other family members with similar potencies. pnas.orgnih.gov This is due to the highly conserved nature of the active site among these enzymes. nih.gov Therefore, a major goal for future research is the development of novel modulators that can target specific PP1 holoenzymes.
The emerging consensus is that specificity will be achieved not by targeting the conserved catalytic site, but by disrupting the specific protein-protein interactions (PPIs) between PP1 and its regulatory subunits. trinklelab.comnih.govnih.gov Since the more than 200 regulatory subunits confer the specificity for PP1 action, developing molecules that block a particular PP1-PIP interaction would, in theory, only affect a very limited set of cellular processes. nih.govtrinklelab.com
Several strategies are being explored:
Peptide-based tools: Peptides derived from the sequence of a PP1 regulator, such as NIPP1, can be used to displace other regulatory proteins from PP1, effectively disrupting its specific targeting. nih.gov The development of high-affinity PhosTAPs represents a powerful biological tool to specifically recruit or study PP1. pnas.org
Structure-based design: The natural product tautomycetin (B31414) (TTN) shows a higher degree of selectivity for PP1 over other phosphatases. researchgate.net Structural studies of the PP1:TTN complex revealed that this selectivity is partly due to a covalent bond with a PP1-specific cysteine residue. researchgate.net This knowledge provides a molecular blueprint for designing novel, highly selective small-molecule inhibitors or probes. Synthetic analogues of TTN are already being generated and tested. researchgate.net
Targeting PPIs: The general field of developing modulators of PPIs is advancing rapidly, with computational and screening methods improving the discovery of molecules that can disrupt these often-challenging targets. nih.govrsc.org These approaches can be applied to target the unique interfaces between PP1 and its key regulatory partners.
These next-generation modulators will be invaluable research tools to dissect the function of individual PP1 holoenzymes with high precision, overcoming the limitations of broad-spectrum inhibitors or genetic knockout approaches that eliminate all functions of the phosphatase.
Exploration of this compound as a Research Biomarker in Disease Models
Given that the dysregulation of PP1 and its inhibitors is implicated in various pathologies, there is a growing interest in exploring these proteins as biomarkers for disease modeling and diagnosis. Future research will focus on validating their potential in various non-clinical disease models.
A compelling example is the investigation of PP1 regulatory subunit 1A (PPP1R1A), the gene encoding I-1, as a biomarker for pancreatic β-cell destruction. nih.gov Studies have shown that PPP1R1A is highly abundant and relatively selective to β-cells. nih.govnih.gov In rat models of chemically-induced diabetes and in human islets, β-cell death led to the release of PPP1R1A into the extracellular space and a corresponding surge in plasma levels. nih.gov This suggests that monitoring PPP1R1A levels could serve as a real-time indicator of β-cell injury in animal models of diabetes or in the context of islet transplantation research. nih.gov
Similarly, other PP1 inhibitor family members are being investigated. The expression of PPP1R14B (encoding PHI-1) has been identified as a potential prognostic and immunological biomarker in pan-cancer analyses using data from large-scale cancer genomics projects. frontiersin.org Its dysregulation has also been implicated in cardiovascular disorders. assaygenie.com Furthermore, PHI-1 has been shown to regulate the proteostasis of Raf-1, a key kinase in cell proliferation signaling, and is overexpressed in several cancers, making it a potential biomarker for malignancies. mdpi.com
Future non-clinical research will need to:
Develop more sensitive and robust methods for detecting PP1 inhibitors in biological fluids from animal models. nih.gov
Systematically evaluate the correlation between inhibitor levels and disease progression or severity across a wider range of disease models (e.g., neurodegeneration, cardiac disease, various cancers).
Use these biomarkers to assess the efficacy of therapeutic interventions in preclinical studies.
Integration of Multi-Omics Data for Comprehensive Signaling Network Analysis
The complexity of PP1 signaling, with its numerous kinases, phosphatases, inhibitors, and targeting subunits, necessitates a systems-level approach for a comprehensive understanding. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and phosphoproteomics—is a powerful strategy to model these intricate networks and is a key direction for future research. nih.govfrontiersin.org
By combining different layers of biological information, researchers can move beyond one-dimensional analysis to uncover novel regulatory links and functional modules. nih.gov For example, an integrative analysis of the epigenome (ATAC-seq), transcriptome, and proteome in hepatocellular carcinoma cells identified changes in the accessibility and expression of the PP1 regulatory subunit PPP1R15A as part of the molecular signature of resistance to the drug apatinib. nih.gov This highlights how multi-omics can connect PP1-related signaling to complex disease phenotypes like drug resistance.
Future research integrating multi-omics data will aim to:
Construct comprehensive network models of PP1 signaling, mapping the interactions between all known components and predicting new ones. nih.govfrontiersin.org
Identify how these networks are rewired in different disease models by comparing multi-omics data from healthy and diseased states.
Use these integrated models to prioritize key nodes—such as specific PP1 holoenzymes or their regulators—as the most promising targets for therapeutic intervention. embopress.org
Combine data from phosphoproteomics with PPI data to link specific phosphorylation events regulated by I-1 to distinct PP1 holoenzymes and downstream cellular functions.
This holistic approach will be essential to fully appreciate the role of I-1 and the broader PP1 signaling system in health and disease, paving the way for more informed and targeted research strategies.
Compound and Protein List
| Name Mentioned | Full Name / Description |
| This compound | Protein Phosphatase 1 Inhibitor 1 (also known as I-1 or PPP1R1A) |
| PKA | cAMP-dependent Protein Kinase |
| NCLK | Novel Kinase that phosphorylates I-1 on Ser67 |
| PKC | Protein Kinase C |
| DARPP-32 | Dopamine- and cAMP-Regulated Phosphoprotein, Mr 32,000 |
| PHI-1 | Phosphatase Holoenzyme Inhibitor 1 (also known as PPP1R14B) |
| PhosTAP | Phosphatase Targeting Peptide |
| 4E-BP1 | Eukaryotic translation initiation factor 4E-binding protein 1 |
| p70 S6K | Ribosomal protein S6 kinase beta-1 |
| Neurabin | A PP1-interacting protein |
| Spinophilin | A PP1-interacting protein |
| Phactr1 | Phosphatase and actin regulator 1 |
| Okadaic Acid | A natural product and potent inhibitor of protein phosphatases |
| Calyculin A | A natural product and potent inhibitor of protein phosphatases |
| Tautomycetin (TTN) | A natural product inhibitor with relative specificity for PP1 |
| NIPP1 | Nuclear Inhibitor of PP1 |
| M-subunit | Myosin-targeting subunit of PP1 |
| G-subunit | Glycogen-targeting subunit of PP1 |
| Phosphorylase a | An allosteric inhibitor of the PP1-G-subunit complex |
| PPP1R1A | Protein Phosphatase 1 Regulatory Subunit 1A (gene for I-1) |
| PPP1R14B | Protein Phosphatase 1 Regulatory Subunit 14B (gene for PHI-1) |
| PPP1R15A | Protein Phosphatase 1 Regulatory Subunit 15A (also known as GADD34) |
| Apatinib | A tyrosine kinase inhibitor drug |
| Raf-1 | A proto-oncogene serine/threonine-protein kinase |
Q & A
Q. What experimental approaches are recommended to validate PP1 inhibitor specificity in cellular assays?
To ensure specificity, combine biochemical assays (e.g., phosphatase activity assays using pNPP substrate) with kinase profiling panels to exclude off-target effects. Use siRNA-mediated PP1 knockdown or isoform-specific inhibitors as controls. Include rescue experiments with recombinant PP1 isoforms to confirm target engagement .
Q. How can researchers determine the binding kinetics of PP1 inhibitors to their target phosphatases?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold-standard methods for quantifying binding affinity (Kd) and stoichiometry. Pair these with enzymatic inhibition assays (IC50 measurements) under standardized pH and temperature conditions to correlate binding with functional effects .
Q. What critical controls are required when assessing PP1 inhibitor effects in signal transduction studies?
Include:
- Pharmacological controls : Use inactive structural analogs (e.g., 1-NA-PP1 vs. non-functional derivatives) to isolate inhibitor-specific effects.
- Genetic controls : PP1 knockout/knockdown models with and without inhibitor treatment.
- Isoform specificity controls : Test inhibitors against recombinant PP1α, PP1β, and PP1γ isoforms to rule out cross-reactivity .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding PP1 isoform-specific inhibition across cellular models?
Contradictions often arise from differential PP1-regulator complexes. Perform:
- Co-immunoprecipitation (Co-IP) : Identify endogenous PP1-binding partners (e.g., PPP1R7/Sds22) that modulate inhibitor accessibility .
- Structural analysis : Use cryo-EM or X-ray crystallography to compare inhibitor binding pockets across isoforms.
- Tissue-specific profiling : Quantify PP1 isoform expression levels via qPCR/Western blot in the studied model system .
Q. What methodological considerations are crucial when investigating PP1 inhibitor cross-reactivity with related phosphatases (e.g., PP2A)?
- Phosphatase profiling panels : Test inhibitors against purified PP2A, PP2B, and PP2C using malachite green assays.
- Structure-activity relationship (SAR) studies : Modify inhibitor functional groups (e.g., 1-Naphthyl PP1’s naphthyl moiety) and assess potency shifts across phosphatases .
Q. How can time-course experiments be optimized to study PP1 inhibitor effects on phosphorylation dynamics?
- High-temporal-resolution sampling : Collect lysates at 5–15-minute intervals post-inhibition for Western blotting with phospho-specific antibodies.
- Kinetic modeling : Use computational tools (e.g., COPASI) to integrate phosphorylation/dephosphorylation rates and predict pathway behavior .
Q. What techniques effectively analyze subcellular localization changes induced by PP1 inhibitors?
- Immunofluorescence microscopy : Track PP1 translocation using antibodies against PP1 isoforms (e.g., PP1γ2 in sperm vs. PP1γ1 in somatic cells).
- Subcellular fractionation : Compare inhibitor effects on cytoplasmic, nuclear, and membrane-bound PP1 pools .
Q. What are the comparative advantages of genetic PP1 inhibition (e.g., CRISPR/Cas9) versus pharmacological approaches?
- Genetic inhibition : Provides isoform-specific knockdown but lacks temporal control. Suitable for studying developmental effects.
- Pharmacological inhibition : Enables acute, reversible inhibition (e.g., 1-NA-PP1’s cell permeability) for studying dynamic processes like cell cycle regulation .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies between in vitro and in vivo PP1 inhibitor efficacy?
Q. What strategies mitigate confounding effects from endogenous PP1 regulators in inhibitor studies?
- Regulator knockout models : Use cells lacking specific PP1-binding proteins (e.g., PPP1R11-KO).
- Competitive binding assays : Quantify inhibitor IC50 in the presence/absence of recombinant regulators (e.g., PPP1R7) .
Experimental Design Tables
Table 1. Key controls for PP1 inhibitor studies
| Control Type | Purpose | Example Application |
|---|---|---|
| Pharmacological | Exclude off-target effects | 1-NA-PP1 vs. inactive analog |
| Genetic | Confirm target specificity | PP1γ2-KO + inhibitor treatment |
| Isoform Cross-Reactivity | Validate isoform selectivity | PP1α vs. PP1γ enzymatic assays |
Table 2. Techniques for resolving PP1 inhibitor contradictions
| Technique | Application | Reference ID |
|---|---|---|
| Co-IP + Mass Spectrometry | Identify PP1-regulator complexes | |
| Cryo-EM | Compare inhibitor binding sites | |
| Kinetic Phosphoproteomics | Map phosphorylation dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
